Product packaging for Ethyl 5-methyl-1H-pyrazole-3-carboxylate(Cat. No.:CAS No. 886495-75-6)

Ethyl 5-methyl-1H-pyrazole-3-carboxylate

Cat. No.: B3021364
CAS No.: 886495-75-6
M. Wt: 154.17 g/mol
InChI Key: BOTXQJAHRCGJEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ethyl 5-methyl-1H-pyrazole-3-carboxylate is a useful research compound. Its molecular formula is C7H10N2O2 and its molecular weight is 154.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 62433. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10N2O2 B3021364 Ethyl 5-methyl-1H-pyrazole-3-carboxylate CAS No. 886495-75-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 5-methyl-1H-pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-3-11-7(10)6-4-5(2)8-9-6/h4H,3H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOTXQJAHRCGJEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NNC(=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50193259
Record name Ethyl 5-methyl-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50193259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4027-57-0
Record name 5-Methyl-1H-pyrazole-3-carboxylic acid ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4027-57-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-methyl-1H-pyrazole-3-carboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004027570
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4027-57-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62433
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4027-57-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44006
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 5-methyl-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50193259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 5-methyl-1H-pyrazole-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.548
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Ethyl 5-methyl-1H-pyrazole-3-carboxylate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55U2A7EN9X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 5-methyl-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-methyl-1H-pyrazole-3-carboxylate, a key heterocyclic compound, is a significant building block in the landscape of medicinal chemistry and drug discovery. Its pyrazole (B372694) core is a privileged scaffold found in numerous pharmaceuticals, valued for its diverse biological activities. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed synthesis protocols, and its role in the development of novel therapeutic agents. Pyrazole derivatives are known to exhibit a wide range of biological effects, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound (CAS Number: 4027-57-0 ) are summarized in the table below. These properties are crucial for its handling, characterization, and application in synthetic chemistry.

PropertyValueSource(s)
CAS Number 4027-57-0[1][2][3]
Molecular Formula C₇H₁₀N₂O₂[1][2][3]
Molecular Weight 154.17 g/mol [1][4]
IUPAC Name This compound[1]
Synonyms 3(5)-Methyl-5(3)-ethoxycarbonylpyrazole, 3-Ethoxycarbonyl-5-methylpyrazole[2][3]
Appearance White solid[5]
Melting Point 80-84 °C[4]
Boiling Point 299.1±20.0 °C (Predicted)
Density 1.171±0.06 g/cm³ (Predicted)
LogP 0.733[6]
InChI Key BOTXQJAHRCGJEG-UHFFFAOYSA-N[1][2][3]
SMILES CCOC(=O)C1=NNC(=C1)C[1]

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and purity assessment of this compound.

  • ¹H NMR (CDCl₃, 250 MHz): δ 6.55 (s, 1H), 4.34 (q, J = 7.13 Hz, 2H), 2.35 (s, 3H), 1.33 (t, J = 7.13 Hz, 3H).[5]

  • Mass Spectrometry (EI-MS): m/z = 155 [M+1]⁺.[5]

  • Infrared (IR) and other spectroscopic data are available through public databases such as the NIST WebBook.[2][3][7]

Experimental Protocols: Synthesis

The most common and efficient method for synthesizing this compound is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648).[8] Below are two detailed protocols.

Protocol 1: High-Yield Synthesis in Ethanol (B145695)/Acetic Acid

This protocol describes a 15-hour reaction at room temperature, providing a good yield of the final product.[8]

Materials:

  • Ethyl 2,4-dioxovalerate (Ethyl 2,4-dioxopentanoate) (11.67 g, 73.79 mmol)

  • Hydrazine monohydrate (5.4 mL, 110.68 mmol)

  • Ethanol (EtOH)

  • Glacial Acetic Acid (AcOH)

  • Ethyl Acetate (B1210297) (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Water

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Prepare a solution of Ethyl 2,4-dioxovalerate (11.67 g, 73.79 mmol) in a mixture of 100 mL of ethanol and 1 mL of glacial acetic acid.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add hydrazine monohydrate (5.4 mL, 110.68 mmol) dropwise to the cooled solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 15 hours.

  • Pour the reaction mixture into 50 mL of water and add 5 mL of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the organic layer under reduced pressure to yield this compound as a white solid (8.41 g, 74% yield). The product can be used for subsequent reactions without further purification.[5]

Protocol 2: Rapid, High-Yield Synthesis in Ethanol

This protocol offers a faster, high-yield synthesis in ethanol.[8]

Materials:

  • Ethyl 2,4-dioxopentanoate (20 g, 126 mmol, 18 mL)

  • Hydrazine hydrate (B1144303) (6.96 g, 139 mmol, 6.76 mL)

  • Ethanol (400 mL)

Procedure:

  • Dissolve Ethyl 2,4-dioxopentanoate (20 g, 126 mmol) in 400 mL of ethanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add hydrazine hydrate (6.96 g, 139 mmol) to the solution.

  • Stir the reaction mixture at 0 °C for 1 hour.

  • Concentrate the mixture to yield this compound (19 g, 97% yield).[5]

Visualizations

Knorr Pyrazole Synthesis Workflow

G Knorr Pyrazole Synthesis Workflow cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up (Protocol 1) cluster_product Product R1 Ethyl 2,4-dioxopentanoate P1 Dissolve in Ethanol (and Acetic Acid for Protocol 1) R1->P1 R2 Hydrazine Hydrate P3 Add Hydrazine R2->P3 P2 Cool to 0°C P1->P2 P2->P3 P4 Stir (1h at 0°C or 15h at RT) P3->P4 W1 Quench with Water and NaHCO₃ P4->W1 Protocol 1 Prod Ethyl 5-methyl-1H- pyrazole-3-carboxylate P4->Prod Protocol 2 (Direct Concentration) W2 Extract with Ethyl Acetate W1->W2 W3 Dry and Concentrate W2->W3 W3->Prod

Caption: Experimental workflow for the Knorr synthesis of this compound.

Role in Drug Discovery and Development

This compound serves as a versatile intermediate in the synthesis of more complex molecules with potential therapeutic applications. The pyrazole scaffold is a cornerstone in medicinal chemistry, with many approved drugs featuring this moiety.[8]

Anti-inflammatory and Analgesic Agents

Pyrazole derivatives have a well-established history as anti-inflammatory and analgesic agents.[9] Their mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2) and lipoxygenase (LOX), which are key enzymes in the inflammatory cascade responsible for the production of prostaglandins (B1171923) and leukotrienes.[9] While specific studies on the anti-inflammatory mechanism of this compound are not extensively detailed, it serves as a precursor for compounds that are evaluated for these properties.[10]

General Signaling Pathway for Pyrazole-based Anti-inflammatory Agents

G General Mechanism of Pyrazole Anti-inflammatory Action cluster_stimulus Inflammatory Stimulus cluster_membrane Cell Membrane cluster_arachidonic Arachidonic Acid Cascade cluster_pyrazole Therapeutic Intervention cluster_response Inflammatory Response Stimulus Cell Injury / Pathogen Membrane Membrane Phospholipids Stimulus->Membrane AA Arachidonic Acid Membrane->AA via Phospholipase A₂ COX COX-1 / COX-2 AA->COX LOX 5-LOX AA->LOX PGs Prostaglandins COX->PGs LTs Leukotrienes LOX->LTs Inflammation Pain, Fever, Swelling PGs->Inflammation LTs->Inflammation Pyrazole Pyrazole Derivatives Pyrazole->COX Pyrazole->LOX

Caption: Inhibition of inflammatory pathways by pyrazole derivatives.

Antimicrobial Agents

Derivatives of this compound have also been investigated for their potential as antimicrobial agents. These compounds are synthesized and screened against various strains of bacteria and fungi to determine their efficacy.

Logical Flow of Pyrazole-based Drug Discovery

G Logical Flow of Pyrazole-based Drug Discovery Start Start with Pyrazole Scaffold (e.g., this compound) Synthesis Chemical Synthesis & Derivative Library Generation Start->Synthesis Screening High-Throughput Screening (Biological Assays) Synthesis->Screening Hit Hit Identification Screening->Hit Lead Lead Optimization (SAR Studies) Hit->Lead Active Compounds Preclinical Preclinical Studies (In vivo efficacy & toxicology) Lead->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: Logical flow of pyrazole-based drug discovery and development.

Conclusion

This compound is a valuable and versatile molecule in the field of medicinal chemistry. Its straightforward synthesis and the established biological significance of the pyrazole core make it an important starting material for the development of new therapeutic agents. This guide provides researchers and drug development professionals with the essential technical information required to effectively utilize this compound in their research endeavors. The continued exploration of derivatives of this compound holds promise for the discovery of novel drugs with improved efficacy and safety profiles.

References

A Technical Guide to Ethyl 5-methyl-1H-pyrazole-3-carboxylate: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Pyrazole (B372694) and its derivatives represent a critical class of five-membered heterocyclic compounds in medicinal chemistry, forming the core structure of numerous pharmaceuticals.[1][2] These scaffolds are associated with a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][3][4] Ethyl 5-methyl-1H-pyrazole-3-carboxylate (CAS: 4027-57-0) is a key chemical intermediate, serving as a versatile building block for the synthesis of more complex and biologically active molecules.[1][5] This technical guide provides an in-depth overview of its chemical properties, established synthesis protocols, and its role in the landscape of pharmaceutical research and development.

Chemical Identity and Properties

This compound is a stable organic compound, typically appearing as a white solid.[6][7] Its fundamental chemical and physical properties are summarized below, providing essential data for researchers in its handling and application.

Table 1: Chemical Identifiers

Identifier Value
IUPAC Name This compound[8][9]
CAS Number 4027-57-0[6][8][9]
Molecular Formula C₇H₁₀N₂O₂[6][8][9]
Molecular Weight 154.17 g/mol [8]

| Synonyms | Ethyl 3-methyl-1H-pyrazole-5-carboxylate, 3-Ethoxycarbonyl-5-methylpyrazole[6][7][9] |

Table 2: Physicochemical and Spectroscopic Data

Property Value
Appearance White Solid[6][7]
Melting Point 80-84 °C[7][10]
¹H NMR (CDCl₃, 250 MHz) δ 6.55 (s, 1H), 4.34 (q, J = 7.13 Hz, 2H), 2.35 (s, 3H), 1.33 (t, J = 7.13 Hz, 3H)[6]

| EI-MS (m/z) | 155 [M+1]⁺[6] |

Synthesis via Knorr Pyrazole Condensation

The most efficient and widely adopted method for synthesizing this compound is the Knorr pyrazole synthesis. This classic condensation reaction involves a 1,3-dicarbonyl compound, in this case, Ethyl 2,4-dioxopentanoate, and a hydrazine (B178648) source, typically hydrazine monohydrate.[1] This method is valued for its straightforward procedure and consistently high yields.

G Knorr Pyrazole Synthesis Workflow start_mat1 Ethyl 2,4-dioxopentanoate process Condensation Reaction (Knorr Synthesis) start_mat1->process start_mat2 Hydrazine Monohydrate start_mat2->process product Ethyl 5-methyl-1H- pyrazole-3-carboxylate process->product High Yield

Knorr Pyrazole Synthesis Workflow.

Experimental Protocols

Two primary protocols have been established, offering flexibility in reaction conditions while maintaining high product yields.

Protocol 1: Room Temperature Synthesis in Ethanol (B145695)/Acetic Acid This method involves a 15-hour reaction at ambient temperature, providing a good yield.

  • Materials:

    • Ethyl 2,4-dioxovalerate (11.67 g, 73.79 mmol)

    • Hydrazine monohydrate (5.4 mL, 110.68 mmol)

    • Ethanol (EtOH) / Glacial Acetic Acid (AcOH) mixture (100:1 mL)

    • Ethyl Acetate (EtOAc)

    • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • Hydrazine monohydrate is added dropwise to a solution of Ethyl 2,4-dioxovalerate in the EtOH/AcOH mixture at 0 °C.[6]

    • The reaction mixture is stirred at room temperature for 15 hours.[6][7]

    • The mixture is then poured into water, treated with a saturated NaHCO₃ solution, and extracted three times with EtOAc.[6][7]

    • The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield the final product.[6][7]

Protocol 2: Rapid, High-Yield Synthesis in Ethanol This protocol offers a much faster reaction time with an even higher yield.[6]

  • Materials:

    • Ethyl 2,4-dioxopentanoate (20 g, 126 mmol)

    • Hydrazine hydrate (B1144303) (6.96 g, 139 mmol)

    • Ethanol (EtOH) (400 mL)

  • Procedure:

    • A solution of Ethyl 2,4-dioxopentanoate and hydrazine hydrate in ethanol is prepared.[6]

    • The solution is stirred at 0°C for 1 hour.[6]

    • The mixture is concentrated to yield the product.[6]

Table 3: Comparison of Synthesis Protocols

Parameter Protocol 1 Protocol 2
Starting Material Ethyl 2,4-dioxovalerate Ethyl 2,4-dioxopentanoate
Solvent System Ethanol / Acetic Acid[1] Ethanol[6]
Reaction Temperature Room Temperature[1] 0 °C[6]
Reaction Time 15 hours 1 hour[6]

| Yield | 74%[6][7] | 97%[6] |

Applications in Drug Development

The pyrazole scaffold is a "privileged structure" in medicinal chemistry due to its presence in numerous approved drugs. This compound serves as a foundational intermediate for creating extensive libraries of pyrazole derivatives. Through chemical modifications, researchers can synthesize novel compounds and screen them for various biological activities. For instance, derivatives of this pyrazole have been synthesized and evaluated as potent anti-inflammatory agents.[3][4] The general workflow from a core intermediate to a potential drug candidate highlights its importance in the discovery pipeline.

G Role of Pyrazole Intermediates in Drug Development scaffold Privileged Scaffold (Pyrazole Core) intermediate Key Intermediate This compound scaffold->intermediate is an example of derivatization Chemical Derivatization (Functional Group Modification) intermediate->derivatization library Novel Compound Library derivatization->library screening High-Throughput Biological Screening (e.g., Anti-inflammatory, Antimicrobial Assays) library->screening api Lead Compound / Active Pharmaceutical Ingredient (API) screening->api

Role of Pyrazole Intermediates in Drug Development.

References

Synthesis of Ethyl 5-methyl-1H-pyrazole-3-carboxylate from hydrazine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of Ethyl 5-methyl-1H-pyrazole-3-carboxylate from Hydrazine (B178648)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of this compound, a crucial building block in pharmaceutical research and development. Pyrazoles are a class of heterocyclic compounds that form the core scaffold of numerous approved drugs, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] The primary and most efficient method for synthesizing this compound is the Knorr pyrazole (B372694) synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine.[1][3]

The synthesis of this compound is achieved through the reaction of Ethyl 2,4-dioxopentanoate with hydrazine monohydrate. This guide details two effective protocols, offering flexibility in reaction conditions while consistently delivering high yields of the target compound.

Core Synthesis Reaction

The fundamental reaction involves the cyclocondensation of Ethyl 2,4-dioxopentanoate with hydrazine. The reaction proceeds by an initial nucleophilic attack of the hydrazine on one of the carbonyl groups of the diketone, followed by an intramolecular cyclization and subsequent dehydration to form the stable aromatic pyrazole ring.

G cluster_product Product R1 Ethyl 2,4-dioxopentanoate P1 This compound R1->P1 + Hydrazine R2 Hydrazine Monohydrate

Caption: Overall reaction for the synthesis of this compound.

Quantitative Data Summary

Two primary protocols for the synthesis of this compound have been identified, providing flexibility in terms of reaction time and temperature while both achieving high yields. The key quantitative parameters for each protocol are summarized below for direct comparison.[1][4]

ParameterProtocol 1Protocol 2
Starting Material Ethyl 2,4-dioxopentanoateEthyl 2,4-dioxopentanoate
Reagent Hydrazine monohydrateHydrazine monohydrate
Solvent Ethanol (B145695) / Glacial Acetic AcidEthanol
Temperature 0 °C to Room Temperature0 °C
Reaction Time 15 hours1 hour
Yield 74%97%

Experimental Protocols

The following sections provide detailed methodologies for the two key synthesis protocols.

Protocol 1: High-Yield Synthesis in Ethanol/Acetic Acid

This protocol describes a 15-hour reaction at room temperature, which provides a good yield of the desired pyrazole.[4]

Materials:

  • Ethyl 2,4-dioxovalerate (Ethyl 2,4-dioxopentanoate) (11.67 g, 73.79 mmol)

  • Hydrazine monohydrate (5.4 mL, 110.68 mmol)

  • Ethanol (EtOH) (100 mL)

  • Glacial Acetic Acid (AcOH) (1 mL)

  • Ethyl Acetate (B1210297) (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Water

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Prepare a solution of Ethyl 2,4-dioxovalerate in a mixture of 100 mL of ethanol and 1 mL of glacial acetic acid.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add hydrazine monohydrate dropwise to the cooled solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 15 hours.

  • Pour the reaction mixture into 50 mL of water and add 5 mL of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure to afford this compound as a white solid (8.41 g, 74% yield).[4]

Protocol 2: Rapid, High-Yield Synthesis in Ethanol

This protocol outlines a rapid, 1-hour reaction at 0 °C that results in an excellent yield.[4]

Materials:

  • Ethyl 2,4-dioxopentanoate (20 g, 126 mmol)

  • Hydrazine hydrate (B1144303) (6.96 g, 139 mmol)

  • Ethanol (EtOH) (400 mL)

Procedure:

  • Prepare a solution of Ethyl 2,4-dioxopentanoate and hydrazine hydrate in 400 mL of ethanol.

  • Cool the solution to 0 °C in an ice bath.

  • Stir the reaction mixture at 0 °C for 1 hour.

  • Concentrate the mixture to yield this compound (19 g, 97% yield).[4]

Visualizations

Knorr Pyrazole Synthesis Workflow

The following diagram illustrates the general experimental workflow for the Knorr synthesis of this compound.

G node_start node_start node_process node_process node_decision node_decision node_output node_output node_end node_end start Start dissolve Dissolve Ethyl 2,4-dioxopentanoate in Solvent (e.g., EtOH/AcOH) start->dissolve cool Cool solution to 0°C dissolve->cool add_hydrazine Add Hydrazine Monohydrate (dropwise) cool->add_hydrazine react Stir reaction mixture (Specified time and temp) add_hydrazine->react quench Quench reaction (e.g., add water and NaHCO3) react->quench extract Extract with Ethyl Acetate quench->extract dry Dry organic layers (e.g., with Na2SO4) extract->dry concentrate Concentrate under reduced pressure dry->concentrate product This compound concentrate->product end End product->end

Caption: Experimental workflow for the Knorr synthesis of this compound.

Logical Flow of Pyrazole-Based Drug Discovery

This diagram illustrates the logical progression from the synthesis of a key pyrazole intermediate to its application in the drug discovery pipeline.

G cluster_synthesis Chemical Synthesis cluster_development Drug Development cluster_goal Final Goal synthesis_node synthesis_node intermediate_node intermediate_node development_node development_node goal_node goal_node A Synthesis of Ethyl 5-methyl-1H- pyrazole-3-carboxylate B Functionalization & Derivative Synthesis A->B Key Intermediate C High-Throughput Screening B->C D Lead Optimization C->D E Preclinical & Clinical Trials D->E F New Pharmaceutical Agent E->F

Caption: Logical flow of pyrazole-based drug discovery and development.

References

Spectroscopic Profile of Ethyl 5-methyl-1H-pyrazole-3-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 5-methyl-1H-pyrazole-3-carboxylate (CAS No: 4027-57-0), a valuable heterocyclic building block in medicinal chemistry and drug discovery. The following sections detail its mass spectrometry, infrared (IR), and nuclear magnetic resonance (NMR) spectroscopic properties, along with standardized experimental protocols for data acquisition.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • Molecular Formula: C₇H₁₀N₂O₂

  • Molecular Weight: 154.17 g/mol [1]

  • Canonical SMILES: CCOC(=O)C1=NNC(=C1)C[1]

Spectroscopic Data

The following tables summarize the available spectroscopic data for this compound.

Mass Spectrometry

The electron ionization mass spectrum of the title compound is characterized by its molecular ion peak and several major fragment ions.

m/z Relative Intensity (%) Assignment
154~60[M]⁺ (Molecular Ion)
126~45[M - C₂H₄]⁺
109~100[M - OC₂H₅]⁺
81~30
54~35

Data sourced from NIST Mass Spectrometry Data Center.

Infrared (IR) Spectroscopy

The gas-phase IR spectrum reveals characteristic absorption bands corresponding to the principal functional groups in the molecule.

Wavenumber (cm⁻¹) Intensity Assignment
~3500Medium, BroadN-H Stretch
~3150MediumC-H Stretch (aromatic)
~2990MediumC-H Stretch (aliphatic)
~1730StrongC=O Stretch (ester)
~1570MediumC=N Stretch (pyrazole ring)
~1250StrongC-O Stretch (ester)

Data sourced from the NIST/EPA Gas-Phase Infrared Database.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Resonances:

  • A broad singlet for the N-H proton of the pyrazole (B372694) ring.

  • A singlet for the C-H proton of the pyrazole ring.

  • A quartet for the -CH₂- protons of the ethyl group.

  • A singlet for the -CH₃ protons attached to the pyrazole ring.

  • A triplet for the -CH₃ protons of the ethyl group.

Expected ¹³C NMR Resonances:

  • A resonance for the carbonyl carbon of the ester.

  • Resonances for the quaternary and C-H carbons of the pyrazole ring.

  • A resonance for the -CH₂- carbon of the ethyl group.

  • A resonance for the -CH₃ carbon attached to the pyrazole ring.

  • A resonance for the -CH₃ carbon of the ethyl group.

A ¹³C NMR spectrum is noted as being available from Wiley-VCH GmbH, but the specific chemical shift data is not provided in the publicly accessible PubChem database.[1]

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Filtration: Filter the solution through a glass wool plug in a Pasteur pipette directly into a clean 5 mm NMR tube.

  • Data Acquisition:

    • Acquire ¹H NMR spectra on a 300 MHz or higher field spectrometer.

    • Acquire ¹³C NMR spectra using a proton-decoupled pulse sequence.

    • Typical parameters for ¹H NMR include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

    • For ¹³C NMR, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation (Thin Solid Film):

    • Dissolve a small amount of the solid sample in a volatile solvent (e.g., methylene (B1212753) chloride or acetone).

    • Apply a drop of the solution to a salt plate (e.g., NaCl or KBr).

    • Allow the solvent to evaporate, leaving a thin film of the compound on the plate.

  • Data Acquisition:

    • Place the salt plate in the sample holder of an FTIR spectrometer.

    • Record the spectrum, typically over a range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of the clean, empty salt plate to subtract from the sample spectrum.

  • Data Processing: The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS).

  • Ionization: Bombard the vaporized sample with a beam of high-energy electrons (typically 70 eV). This causes ionization and fragmentation of the molecule.

  • Mass Analysis: Separate the resulting positively charged ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: Detect the ions, and plot the relative abundance of each ion as a function of its m/z value to generate the mass spectrum.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_synthesis Compound Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_output Reporting Synthesis Synthesis & Purification NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR Sample IR IR Spectroscopy Synthesis->IR Sample MS Mass Spectrometry Synthesis->MS Sample Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Spectral Data IR->Structure_Elucidation Spectral Data MS->Structure_Elucidation Spectral Data Report Technical Guide / Publication Structure_Elucidation->Report Verified Structure

Caption: A flowchart illustrating the typical workflow for spectroscopic characterization of a synthesized compound.

References

Solubility Profile of Ethyl 5-methyl-1H-pyrazole-3-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Qualitative Solubility Data

Based on the general characteristics of pyrazole (B372694) derivatives, the expected solubility of Ethyl 5-methyl-1H-pyrazole-3-carboxylate in different classes of solvents is summarized below. It is generally observed that pyrazole derivatives exhibit higher solubility in organic solvents compared to aqueous solutions.[1][2]

Solvent ClassExamplesExpected SolubilityNotes
Polar Aprotic Acetone, Acetonitrile (B52724), DMF, DMSOGood to HighThese solvents are often excellent choices for dissolving pyrazole derivatives for reactions and analysis.[2]
Polar Protic Ethanol, Methanol (B129727), WaterModerate to LowEthanol and methanol are commonly used as solvents.[2] Water solubility is generally limited for many pyrazole derivatives.[2]
Non-Polar Toluene, Hexane, Dichloromethane (CH2Cl2)Low to ModerateSolubility in non-polar solvents is highly dependent on the specific substituents of the pyrazole derivative.[2]

Experimental Protocol: Determination of Equilibrium Solubility via the Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound in a specific solvent.[2][3][4] This protocol outlines the steps to determine the solubility of this compound.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, ethanol, acetone)

  • Vials with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

  • Syringe filters (0.22 µm)

Methodology:

  • Preparation: Add an excess amount of solid this compound to a pre-weighed vial. The excess solid is crucial to ensure that equilibrium is reached with an undissolved solid phase present.

  • Solvent Addition: Add a known volume of the desired solvent to the vial.

  • Equilibration: Seal the vial and place it on an orbital shaker or use a magnetic stirrer. Agitate the mixture at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[3][5]

  • Phase Separation: After equilibration, allow the suspension to settle. To effectively separate the solid and liquid phases, centrifuge the vial.

  • Sample Collection: Carefully withdraw a sample of the supernatant (the clear liquid phase) using a syringe.

  • Filtration: Immediately filter the collected supernatant through a syringe filter to remove any remaining solid particles.

  • Quantification: Analyze the concentration of the dissolved this compound in the filtered solution using a validated analytical method such as HPLC or UV-Vis spectroscopy.[2] A reverse-phase HPLC method with a mobile phase of acetonitrile and water is often suitable for such compounds.[6]

  • Calculation: The determined concentration represents the equilibrium solubility of the compound in the chosen solvent at the specified temperature.

Visualizing Key Processes

To further aid in the understanding of the experimental and synthetic workflows relevant to this compound, the following diagrams have been generated.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess solid compound to vial B Add known volume of solvent A->B C Agitate at constant temperature (24-72h) B->C D Centrifuge to separate phases C->D E Filter supernatant D->E F Quantify concentration (HPLC/UV-Vis) E->F

Shake-Flask Solubility Determination Workflow

G cluster_reactants Reactants cluster_reaction Reaction cluster_intermediate Intermediate cluster_cyclization Cyclization & Dehydration cluster_product Product A 1,3-Dicarbonyl Compound C Condensation (Acid Catalyst) A->C B Hydrazine B->C D Hydrazone C->D E Intramolecular Cyclization D->E F Dehydration E->F G Pyrazole F->G

Knorr Pyrazole Synthesis Workflow

References

An In-depth Technical Guide to the Tautomerism of Ethyl 5-methyl-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the tautomerism of ethyl 5-methyl-1H-pyrazole-3-carboxylate, a key heterocyclic scaffold in medicinal chemistry. Prototropic tautomerism in pyrazoles significantly influences their physicochemical properties, reactivity, and biological activity, making a thorough understanding of this phenomenon critical for drug design and development. This document details the structural aspects of the tautomeric forms, the equilibrium between them in different environments, and the experimental and computational methodologies used for their characterization.

Introduction to Pyrazole (B372694) Tautomerism

Pyrazoles are five-membered aromatic heterocyclic compounds containing two adjacent nitrogen atoms. A key feature of N-unsubstituted pyrazoles is their ability to exist as two distinct tautomeric forms through the migration of a proton between the two ring nitrogen atoms. This phenomenon, known as annular prototropic tautomerism, results in a dynamic equilibrium between the two forms. The position of this equilibrium is influenced by several factors, including the nature and position of substituents on the pyrazole ring, the solvent, temperature, and concentration.[1]

For an asymmetrically substituted pyrazole such as this compound, two tautomers can exist: This compound (Tautomer A) and ethyl 3-methyl-1H-pyrazole-5-carboxylate (Tautomer B) .

The electronic properties of the substituents play a crucial role in determining the predominant tautomer. Generally, electron-donating groups (EDGs) tend to favor the tautomer where the proton is on the nitrogen atom further away from the substituent, while electron-withdrawing groups (EWGs) favor the tautomer with the proton on the nitrogen adjacent to the substituent.[2] In the case of this compound, the methyl group at position 5 is an electron-donating group, while the ethyl carboxylate group at position 3 is an electron-withdrawing group. This electronic push-pull effect influences the proton affinity of the two nitrogen atoms and thus the position of the tautomeric equilibrium.

Tautomeric Forms of this compound

The two principal tautomers of this compound are depicted below:

Tautomeric_Equilibrium_Workflow cluster_compound This compound cluster_factors Influencing Factors Tautomer_A Tautomer A (5-methyl-1H) Equilibrium Tautomeric Equilibrium Tautomer_A->Equilibrium Tautomer_B Tautomer B (3-methyl-1H) Tautomer_B->Equilibrium Solvent Solvent Polarity Solvent->Equilibrium Temperature Temperature Temperature->Equilibrium Concentration Concentration Concentration->Equilibrium Equilibrium->Tautomer_A Equilibrium->Tautomer_B Analysis_Workflow cluster_exp Experimental Analysis cluster_comp Computational Analysis NMR Low-Temperature NMR Data Tautomer Ratio & Spectroscopic Data NMR->Data UV_Vis UV-Vis Spectroscopy UV_Vis->Data X_Ray X-Ray Crystallography Interpretation Structural & Energetic Characterization X_Ray->Interpretation DFT DFT Calculations (B3LYP/6-311++G(d,p)) TD_DFT TD-DFT for UV-Vis DFT->TD_DFT GIAO GIAO for NMR DFT->GIAO TD_DFT->Data GIAO->Data Sample Ethyl 5-methyl-1H- pyrazole-3-carboxylate Sample->NMR Sample->UV_Vis Sample->X_Ray Data->Interpretation

References

A Technical Guide to Ethyl 5-methyl-1H-pyrazole-3-carboxylate for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on Ethyl 5-methyl-1H-pyrazole-3-carboxylate, a versatile heterocyclic compound with significant potential in medicinal chemistry and drug discovery. This document outlines its chemical properties, commercial availability, synthesis protocols, and potential biological activities, offering a valuable resource for researchers in academia and the pharmaceutical industry.

Introduction

This compound (CAS No. 4027-57-0) is a pyrazole (B372694) derivative that serves as a key building block in the synthesis of a wide range of biologically active molecules.[1][2] The pyrazole scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs. Derivatives of this core structure have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. This guide focuses on the practical aspects of utilizing this compound in a research setting.

Commercial Availability and Supplier Specifications

A variety of chemical suppliers offer this compound for research purposes. The purity and available quantities can vary between suppliers. Below is a comparative table summarizing the product specifications from several prominent vendors.

SupplierCatalog NumberPurityMolecular FormulaMolecular Weight ( g/mol )CAS Number
MedchemExpress HY-34027>98%C₇H₁₀N₂O₂154.174027-57-0
Sigma-Aldrich CDS001454≥97%C₇H₁₀N₂O₂154.174027-57-0
Thermo Fisher Scientific AC44779005097%C₇H₁₀N₂O₂154.174027-57-0
Key Organics KF-3578>97%C₇H₁₀N₂O₂154.174027-57-0
Combi-Blocks QC-7731>97%C₇H₁₀N₂O₂154.174027-57-0
BLD Pharm BD13886497%C₇H₁₀N₂O₂154.174027-57-0

Synthesis and Experimental Protocols

This compound and its derivatives are commonly synthesized through the condensation of a β-dicarbonyl compound with hydrazine (B178648) or its derivatives. The following section details a general protocol for its synthesis and subsequent functionalization.

Protocol 1: Synthesis of this compound

This protocol is adapted from established methods for pyrazole synthesis.

Materials:

Procedure:

  • In a round-bottom flask, dissolve ethyl acetoacetate (1.0 equivalent) in ethanol.

  • Add hydrazine hydrate (1.1 equivalents) dropwise to the solution at room temperature.

  • Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Heat the reaction mixture to reflux (approximately 78 °C) for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • To the residue, add a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

G cluster_synthesis Synthesis Workflow Start Start Reactants Ethyl Acetoacetate + Hydrazine Hydrate Start->Reactants 1. Condensation Condensation Reaction (Ethanol, Acetic Acid, Reflux) Reactants->Condensation 2. Workup Aqueous Workup & Extraction Condensation->Workup 3. Purification Column Chromatography Workup->Purification 4. Product Ethyl 5-methyl-1H- pyrazole-3-carboxylate Purification->Product 5.

A generalized workflow for the synthesis of this compound.

Potential Biological Activities and Signaling Pathways

While research on the specific biological activities of this compound is ongoing, the broader class of pyrazole-containing compounds has been extensively studied, particularly as inhibitors of protein kinases.[3] Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders.

Many pyrazole-based inhibitors target key signaling pathways that regulate cell proliferation, survival, and inflammation. These include the JAK-STAT, EGFR/VEGFR, and PI3K/AKT/mTOR pathways. The ability of the pyrazole scaffold to be readily functionalized allows for the development of potent and selective inhibitors against specific kinases within these pathways.

Although the direct interaction of this compound with a specific signaling pathway has not been extensively documented, its structural similarity to known kinase inhibitors suggests it as a valuable starting point for the design of novel therapeutics. Further derivatization and screening are necessary to elucidate its precise mechanism of action.

G cluster_pathway Potential Kinase Inhibition by Pyrazole Derivatives GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GrowthFactor->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR CellResponse Cell Proliferation, Survival, Angiogenesis mTOR->CellResponse PyrazoleInhibitor Pyrazole-based Kinase Inhibitor PyrazoleInhibitor->AKT Inhibition

A simplified diagram of the PI3K/AKT/mTOR signaling pathway, a potential target for pyrazole-based inhibitors.

Experimental Protocols for Activity Screening

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound derivatives against a target kinase.

Materials:

  • Recombinant kinase

  • Kinase-specific substrate

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Test compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 384-well plate, add the kinase, the appropriate substrate, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent and kinase detection reagent according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Protocol 3: Anti-inflammatory Activity Assay (Carrageenan-Induced Paw Edema)

This in vivo protocol can be used to evaluate the anti-inflammatory potential of compounds derived from this compound.[3]

Materials:

  • Wistar rats or Swiss albino mice

  • Test compound

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Standard anti-inflammatory drug (e.g., Indomethacin)

  • Carrageenan solution (1% in saline)

  • Plethysmometer

Procedure:

  • Fast the animals overnight with free access to water.

  • Group the animals and administer the test compound, vehicle (control), or standard drug orally or intraperitoneally.

  • After a specific time (e.g., 60 minutes), induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Calculate the percentage of inhibition of edema for each group compared to the control group.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of novel compounds with potential therapeutic applications. Its accessibility from multiple commercial suppliers and the well-established chemistry of the pyrazole ring system make it an attractive scaffold for drug discovery programs. The experimental protocols provided in this guide offer a foundation for researchers to synthesize, functionalize, and evaluate the biological activity of derivatives of this promising compound. Further investigation into its specific molecular targets and signaling pathway interactions will be crucial in unlocking its full therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for the N1-Position Derivatization of Ethyl 5-methyl-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the derivatization of Ethyl 5-methyl-1H-pyrazole-3-carboxylate at the N1 position, a critical step in the synthesis of novel compounds for drug discovery and development. Pyrazole (B372694) derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anti-inflammatory, analgesic, and kinase inhibitory effects. The protocols outlined below describe standard laboratory procedures for N-alkylation and N-arylation, and the accompanying data provides expected outcomes for a range of derivatives.

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry. Substitution at the N1 position of the pyrazole ring is a common strategy to modulate the physicochemical properties and biological activity of these compounds. N1-functionalization can influence potency, selectivity, and pharmacokinetic profiles. This document details two primary methods for the derivatization of this compound: N-alkylation using alkyl halides and N-arylation via copper-catalyzed cross-coupling with aryl boronic acids.

General Reaction Scheme

The derivatization at the N1 position of this compound can be generalized as follows:

G start This compound reagents Alkyl Halide (R-X) / Base or Aryl Boronic Acid (Ar-B(OH)2) / Catalyst start->reagents Reaction Conditions product N1-Substituted this compound reagents->product

Caption: General reaction scheme for N1-derivatization.

Experimental Protocols

Protocol 1: N-Alkylation with Alkyl Halides

This protocol describes a general procedure for the N-alkylation of this compound using an alkyl halide in the presence of a base.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl (B1604629) chloride)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Ethyl acetate (B1210297)

  • Brine solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add the corresponding alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate mixture) to obtain the desired N1-alkylated product.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Pyrazole in DMF B Add Base (K2CO3) A->B C Add Alkyl Halide B->C D Stir at RT (12-24h) C->D E Quench with Water & Extract D->E F Dry & Concentrate E->F G Column Chromatography F->G H Pure N1-Alkylated Product G->H

Caption: Experimental workflow for N-Alkylation.

Protocol 2: N-Arylation with Aryl Boronic Acids

This protocol outlines a copper-catalyzed N-arylation of this compound with aryl boronic acids.

Materials:

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq), aryl boronic acid (2.0 eq), and copper(II) acetate (1.5 eq).

  • Add dichloromethane as the solvent, followed by pyridine (2.0 eq).

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the N1-arylated pyrazole.

Data Presentation

The following tables summarize the characterization data for a selection of N1-substituted derivatives of this compound synthesized using the protocols described above.

Table 1: N1-Alkylated Derivatives of this compound

R-GroupAlkyl HalideYield (%)M.p. (°C)¹H NMR (δ ppm) of N-CH₂/CH₃
MethylMethyl Iodide85Oil3.95 (s, 3H)
EthylEthyl Bromide82Oil4.20 (q, 2H), 1.45 (t, 3H)
BenzylBenzyl Chloride9068-705.50 (s, 2H)
PropylPropyl Bromide78Oil4.10 (t, 2H), 1.80 (m, 2H), 0.90 (t, 3H)

Table 2: N1-Arylated Derivatives of this compound

Ar-GroupAryl Boronic AcidYield (%)M.p. (°C)¹H NMR (δ ppm) of Ar-H
PhenylPhenylboronic Acid6575-777.30-7.55 (m, 5H)
4-Tolyl4-Tolylboronic Acid6888-907.20 (d, 2H), 7.40 (d, 2H)
4-Methoxyphenyl4-Methoxyphenylboronic acid6295-976.95 (d, 2H), 7.45 (d, 2H)
4-Chlorophenyl4-Chlorophenylboronic acid60102-1047.35 (d, 2H), 7.50 (d, 2H)

Biological Significance and Signaling Pathways

Kinase Inhibition:

Many N1-substituted pyrazoles act as potent kinase inhibitors, playing a role in cancer therapy by targeting signaling pathways that are often dysregulated in cancer cells.[3][4] For instance, they can inhibit kinases in the PI3K/Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival.[3]

cluster_pathway PI3K/Akt/mTOR Signaling Pathway PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor N1-Substituted Pyrazole (Kinase Inhibitor) Inhibitor->Akt Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR pathway.

Anti-inflammatory Activity:

By derivatizing this compound at the N1 position, researchers can systematically explore the structure-activity relationships (SAR) to develop novel and potent inhibitors for these key biological targets.

References

Application Notes: N-Alkylation of Ethyl 5-methyl-1H-pyrazole-3-carboxylate for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

The pyrazole (B372694) ring is a fundamental scaffold in medicinal chemistry, recognized as a privileged structure in the development of new therapeutic agents.[1][2][3] N-alkylated pyrazole derivatives, in particular, are integral components of numerous pharmaceuticals, exhibiting a wide range of biological activities including anti-inflammatory, anticancer, and analgesic properties.[3][4] The strategic N-alkylation of Ethyl 5-methyl-1H-pyrazole-3-carboxylate serves as a critical step in the synthesis of diverse compound libraries for drug discovery programs.[1][5] This process allows for the introduction of various substituents on the pyrazole nitrogen, enabling the fine-tuning of physicochemical properties and pharmacological activity to optimize drug candidates.[5]

The regioselectivity of the N-alkylation of unsymmetrically substituted pyrazoles is a crucial aspect of their synthesis.[6][7] The reaction can potentially yield two different regioisomers, N1- and N2-alkylated products. However, studies have shown that for pyrazoles with a carboxylate group at the 3-position, alkylation predominantly occurs at the N1 position.[8][9] The choice of base and reaction conditions can further influence this selectivity, with stronger bases like sodium hydride often ensuring high regioselectivity.[6]

These application notes provide detailed protocols for the N-alkylation of this compound, offering researchers reliable methods for synthesizing key intermediates for further elaboration in drug development pipelines.

Data Presentation: Reaction Conditions for N-Alkylation of Pyrazole Carboxylates

The following table summarizes various conditions for the N-alkylation of pyrazole carboxylate derivatives, providing a comparative overview of bases, solvents, and resulting yields.

Alkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Dimethyl carbonateNaHDMF110486.8[10]
Dimethyl carbonateNaHDMFNot specified490.1[10]
Various Alkylating AgentsK₂CO₃AcetonitrileRoom Temp.Not specifiedNot specified[9]
Ethyl iodoacetateK₂CO₃MeCNRefluxNot specifiedHigh[7]
Benzyl (B1604629) bromideK₂CO₃Not specifiedRoom Temp.274[11]

Experimental Protocols

Protocol 1: N-Methylation using Sodium Hydride and Dimethyl Carbonate

This protocol is adapted from a method for a similar pyrazole derivative and is expected to give high yields of the N1-methylated product.[10]

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Dimethyl carbonate (DMC)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (B1210297) (EtOAc)

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Water (deionized)

Procedure:

  • To a dry three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material.

  • Carefully add NaH (60% dispersion, catalytic amount, e.g., 0.2-0.4 eq) portion-wise to the stirred solution at room temperature. Note: Hydrogen gas is evolved.

  • Add an excess of dimethyl carbonate (5.0-7.0 eq).

  • Heat the reaction mixture to 110-120 °C and stir for 4 hours.[10] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the excess dimethyl carbonate and part of the DMF by vacuum distillation.[10]

  • Pour the remaining residue into cold water.

  • Extract the aqueous layer three times with ethyl acetate.[10]

  • Combine the organic layers and wash with brine until the washings are neutral.[10]

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or flash column chromatography on silica (B1680970) gel to yield the pure Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate as a pale yellow oil.[10]

Protocol 2: General N-Alkylation using Potassium Carbonate

This protocol provides a general method for N-alkylation using a milder base, which is often effective for various alkylating agents.[8][9][12]

Materials:

  • This compound

  • Potassium carbonate (K₂CO₃), anhydrous

  • Alkylating agent (e.g., benzyl bromide, ethyl iodide) (1.1-1.2 eq)

  • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Ethyl acetate (EtOAc) or other suitable extraction solvent

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Water (deionized)

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and anhydrous K₂CO₃ (1.5-2.0 eq).[12]

  • Add anhydrous DMF or DMSO.[12]

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add the alkylating agent (1.1-1.2 eq) dropwise to the mixture.[12]

  • Stir the reaction at a suitable temperature (room temperature to 80 °C) for 4-24 hours.[12] Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent like ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[12]

  • Purify the crude product by flash column chromatography on silica gel to isolate the desired N-alkylated product.[12]

Mandatory Visualizations

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Combine Pyrazole, Base, and Solvent add_alkylating Add Alkylating Agent start->add_alkylating react Stir at Defined Temperature and Time add_alkylating->react monitor Monitor Progress (TLC/LC-MS) react->monitor quench Quench and Extract monitor->quench dry Dry and Concentrate quench->dry purify Purify (Chromatography/Distillation) dry->purify product Isolated N-Alkylated Product purify->product

Caption: General experimental workflow for N-alkylation of pyrazoles.

G cluster_synthesis Chemical Synthesis cluster_discovery Drug Discovery Pipeline start Ethyl 5-methyl- 1H-pyrazole-3-carboxylate reaction N-Alkylation Reaction start->reaction library Diverse Library of N-Alkylated Pyrazoles reaction->library screening Biological Screening (HTS) library->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization hit_id->lead_opt candidate Drug Candidate lead_opt->candidate

Caption: Logical flow from pyrazole core to drug candidate development.

References

Application Notes and Protocols: Synthesis of Novel Anti-inflammatory Agents from Ethyl 5-methyl-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis and evaluation of novel anti-inflammatory agents derived from Ethyl 5-methyl-1H-pyrazole-3-carboxylate. The methodologies outlined below are based on established synthetic routes for pyrazole (B372694) derivatives and standard assays for determining anti-inflammatory activity.[1][2][3]

Introduction

Inflammation is a complex biological response implicated in numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1] Non-steroidal anti-inflammatory drugs (NSAIDs) are common treatments, but their use can be associated with adverse gastrointestinal and cardiovascular effects.[1] The pyrazole scaffold is a key pharmacophore in medicinal chemistry, with derivatives like celecoxib (B62257) demonstrating potent and selective anti-inflammatory activity, primarily through the inhibition of cyclooxygenase-2 (COX-2).[1][4][5] this compound serves as a versatile starting material for the synthesis of a diverse library of pyrazole derivatives with the potential for significant therapeutic effects.

Synthesis of Novel Pyrazole Derivatives

The general synthetic strategy involves the modification of the carboxylate group and the N-H of the pyrazole ring of this compound to introduce various pharmacophoric features known to enhance anti-inflammatory activity. A common approach is the conversion of the ester to a carbohydrazide, which can then be cyclized with various reagents to form new heterocyclic systems, or direct N-alkylation/arylation of the pyrazole ring.

Protocol 1: Synthesis of 5-methyl-1H-pyrazole-3-carbohydrazide (Intermediate A)

Objective: To convert the ethyl ester of the starting material into a hydrazide, a key intermediate for further derivatization.

Materials:

Procedure:

  • In a 250 mL round-bottom flask, dissolve this compound (0.1 mol) in 100 mL of ethanol.

  • To this solution, add hydrazine hydrate (0.2 mol) dropwise with continuous stirring.

  • Fit the flask with a reflux condenser and heat the reaction mixture to reflux for 6-8 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The resulting solid precipitate is collected by filtration using a Büchner funnel.

  • Wash the solid with a small amount of cold ethanol.

  • Dry the product, 5-methyl-1H-pyrazole-3-carbohydrazide (Intermediate A), in a desiccator.

  • Characterize the product using IR, ¹H-NMR, and Mass spectrometry.

Protocol 2: Synthesis of Novel Pyrazole-Oxadiazole Derivatives (Example Series)

Objective: To synthesize a series of 1,3,4-oxadiazole (B1194373) derivatives from Intermediate A, a class of compounds known for anti-inflammatory properties.

Materials:

  • 5-methyl-1H-pyrazole-3-carbohydrazide (Intermediate A)

  • Various aromatic carboxylic acids

  • Phosphorus oxychloride (POCl₃)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Ice bath

Procedure:

  • A mixture of 5-methyl-1H-pyrazole-3-carbohydrazide (0.01 mol) and a substituted aromatic carboxylic acid (0.01 mol) is taken in a round-bottom flask.

  • Add phosphorus oxychloride (5 mL) slowly to the mixture in an ice bath.

  • After the addition is complete, reflux the reaction mixture for 4-6 hours.

  • Cool the mixture to room temperature and carefully pour it onto crushed ice.

  • The solid that separates out is filtered, washed with a dilute sodium bicarbonate solution, and then with water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole-oxadiazole derivative.

  • Characterize the final compounds using IR, ¹H-NMR, ¹³C-NMR, and Mass spectrometry.

Experimental Workflow for Synthesis

G cluster_synthesis Synthesis Workflow Start Ethyl 5-methyl-1H- pyrazole-3-carboxylate Intermediate 5-methyl-1H-pyrazole-3-carbohydrazide (Intermediate A) Start->Intermediate Hydrazine Hydrate, Ethanol, Reflux Derivatization Reaction with Aromatic Carboxylic Acids & POCl3 Intermediate->Derivatization Aromatic Carboxylic Acids, POCl3, Reflux Product Novel Pyrazole-Oxadiazole Derivatives Derivatization->Product G cluster_pathway Inflammatory Signaling Pathway Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) Membrane Cell Membrane Phospholipids Stimuli->Membrane activates PLA2 AA Arachidonic Acid Membrane->AA PLA2 COX COX-1 / COX-2 AA->COX PGs Prostaglandins (PGs) COX->PGs Inflammation Inflammation (Pain, Fever, Swelling) PGs->Inflammation Pyrazole Novel Pyrazole Derivatives Pyrazole->COX Inhibition

References

Application of Ethyl 5-methyl-1H-pyrazole-3-carboxylate in the Synthesis of Kinase Inhibitors: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Ethyl 5-methyl-1H-pyrazole-3-carboxylate serves as a pivotal starting material and key intermediate in the synthesis of a variety of kinase inhibitors, compounds at the forefront of targeted cancer therapy and treatment for inflammatory diseases. Its inherent structural features allow for the construction of the pyrazole (B372694) core, a privileged scaffold in medicinal chemistry that is present in numerous FDA-approved kinase inhibitors. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals on the utilization of this versatile chemical building block.

Introduction to Pyrazole-Based Kinase Inhibitors

Protein kinases play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The pyrazole scaffold has emerged as a highly effective core structure for kinase inhibitors due to its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site. This compound provides a convenient entry point for the synthesis of diverse pyrazole-based inhibitors, allowing for substitutions at various positions to achieve high potency and selectivity.

This guide focuses on the synthesis of pyrazole-based inhibitors targeting the p38 Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-kinase (PI3K)/Akt signaling pathways, both of which are critical in cell proliferation, survival, and inflammation.

Data Presentation: Inhibitory Activity of Pyrazole-Based Kinase Inhibitors

The following table summarizes the in vitro inhibitory activities of representative pyrazole-based kinase inhibitors against their primary targets.

Compound Name/ReferenceTarget Kinase(s)IC50 (nM)Cell-Based Assay IC50 (nM)
BIRB 796 (Doramapimod) p38α MAPK38[1]21 (LPS-induced TNFα in PBMCs)
p38β MAPK65[1]960 (LPS-induced TNFα in whole blood)
p38γ MAPK200[1]-
p38δ MAPK520[1]-
B-Raf83[1]-
Afuresertib (GSK2110183) Akt1Ki = 0.08-
Compound 1 (GSK2141795 analogue) Akt161[2]30.4 (p-PRAS40 in LNCaP cells)[2]
Compound 2 (Afuresertib analogue) Akt11.3[2]950 (HCT116 cell proliferation)[2]
Compound 6 Aurora A160390 (HCT116 cell proliferation)[2]
Compound 7 Aurora A28.9[2]487 (A549 cell proliferation)[2]
Aurora B2.2[2]-

Experimental Protocols

This section provides detailed methodologies for the synthesis of a key pyrazole intermediate from this compound and its subsequent conversion to the potent p38 MAPK inhibitor, BIRB 796 (Doramapimod).

Protocol 1: Synthesis of 5-methyl-1H-pyrazole-3-carboxylic acid

This protocol describes the hydrolysis of this compound to its corresponding carboxylic acid, a key intermediate for further functionalization.

Materials:

Procedure:

  • In a round-bottom flask, dissolve this compound (1 eq.) in ethanol.

  • Add a 10% aqueous solution of sodium hydroxide (2 eq.) to the flask.

  • Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Add water to the residue and wash with ethyl acetate to remove any unreacted starting material.

  • Acidify the aqueous layer to pH ~9 with 2N hydrochloric acid.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5-methyl-1H-pyrazole-3-carboxylic acid.

Protocol 2: Synthesis of the p38 MAPK Inhibitor BIRB 796 (Doramapimod)

This protocol outlines the multi-step synthesis of BIRB 796, a potent and selective p38α MAPK inhibitor, starting from a pyrazole intermediate derived from this compound. The synthesis involves the formation of a key aminopyrazole intermediate, which is then converted to the final urea-containing compound.

Part A: Synthesis of 3-amino-5-tert-butyl-1-(p-tolyl)-1H-pyrazole

This intermediate is a crucial building block for BIRB 796. While the direct synthesis from this compound is a multi-step process, a common route involves the condensation of a β-ketoester with a substituted hydrazine.

Materials:

  • p-Tolylhydrazine hydrochloride

  • Ethyl pivaloylacetate (or a similar β-ketoester)

  • Ethanol

  • Triethylamine (B128534) or another suitable base

Procedure:

  • To a solution of p-tolylhydrazine hydrochloride in ethanol, add triethylamine to liberate the free hydrazine.

  • Add ethyl pivaloylacetate to the reaction mixture.

  • Heat the mixture to reflux and stir for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography to obtain the pyrazole intermediate.

  • The ester is then converted to the corresponding amine through a series of steps including hydrolysis, Curtius rearrangement, or Hofmann rearrangement. A common method involves converting the carboxylic acid to an acyl azide, which then rearranges to an isocyanate that is subsequently hydrolyzed to the amine.

Part B: Synthesis of BIRB 796

Materials:

  • 3-amino-5-tert-butyl-1-(p-tolyl)-1H-pyrazole

  • 4-(2-morpholinoethoxy)naphthalen-1-yl isocyanate (or a suitable precursor)

  • Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve 3-amino-5-tert-butyl-1-(p-tolyl)-1H-pyrazole in an anhydrous aprotic solvent under an inert atmosphere.

  • Add a solution of 4-(2-morpholinoethoxy)naphthalen-1-yl isocyanate in the same solvent dropwise to the pyrazole solution.

  • Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • If necessary, the reaction can be gently heated to drive it to completion.

  • Upon completion, the product may precipitate out of the solution. If so, collect the solid by filtration.

  • If the product remains in solution, remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization to yield BIRB 796.[3][4]

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the signaling pathways targeted by the pyrazole-based kinase inhibitors discussed in this document.

p38_MAPK_pathway extracellular_stimuli Environmental Stress / Inflammatory Cytokines receptor Receptor extracellular_stimuli->receptor MAPKKK MAPKKK (e.g., TAK1, ASK1) receptor->MAPKKK MKK3_6 MKK3/MKK6 MAPKKK->MKK3_6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK downstream_substrates Downstream Substrates (e.g., MK2, ATF2) p38_MAPK->downstream_substrates cellular_responses Cellular Responses (Inflammation, Apoptosis, etc.) downstream_substrates->cellular_responses BIRB_796 BIRB 796 (Doramapimod) BIRB_796->p38_MAPK

Caption: The p38 MAPK signaling pathway and the point of inhibition by BIRB 796.

PI3K_Akt_pathway growth_factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) growth_factor->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt (PKB) PIP3->Akt recruits PDK1->Akt phosphorylates downstream_effectors Downstream Effectors (e.g., mTOR, GSK3β, FOXO) Akt->downstream_effectors cell_survival Cell Survival, Growth, Proliferation downstream_effectors->cell_survival Akt_inhibitor Pyrazole-based Akt Inhibitor Akt_inhibitor->Akt

Caption: The PI3K/Akt signaling pathway and the point of inhibition by pyrazole-based inhibitors.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of a pyrazole-based kinase inhibitor starting from this compound.

synthesis_workflow start Ethyl 5-methyl-1H- pyrazole-3-carboxylate hydrolysis Step 1: Hydrolysis start->hydrolysis intermediate1 5-methyl-1H-pyrazole- 3-carboxylic acid hydrolysis->intermediate1 functionalization Step 2: Amine Formation intermediate1->functionalization intermediate2 3-amino-5-methyl- 1H-pyrazole derivative functionalization->intermediate2 coupling Step 3: Coupling Reaction intermediate2->coupling final_product Final Kinase Inhibitor coupling->final_product

Caption: General workflow for the synthesis of a kinase inhibitor.

References

Application Notes & Protocols for the Synthesis of Bioactive Pyrazole-Based Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyrazole (B372694) and its derivatives represent a "privileged scaffold" in medicinal chemistry and drug discovery, forming the core structure of numerous therapeutic agents.[1][2] First synthesized in 1883, this five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, is prized for its metabolic stability and versatile biological activities.[2][3] Pyrazole-containing compounds have demonstrated a broad pharmacological spectrum, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[4][5][6] This significance is highlighted by their presence in several FDA-approved drugs such as the anti-inflammatory agent Celecoxib and the anticancer drug Encorafenib.[2][7]

This document provides detailed protocols for researchers, scientists, and drug development professionals, covering key synthetic methodologies, quantitative data summaries, and the visualization of experimental workflows and relevant biological pathways.

Core Synthetic Methodologies

The construction of the pyrazole ring is a well-established field with multiple strategies. The choice of method typically depends on the desired substitution pattern and the availability of starting materials. Modern advancements focus on improving efficiency, regioselectivity, and environmental sustainability.[2]

Knorr Pyrazole Synthesis

The most fundamental and widely utilized method is the Knorr pyrazole synthesis, which involves the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative.[3][8] The reaction is generally acid-catalyzed and proceeds through a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[8]

G cluster_workflow Knorr Synthesis Workflow A Reactant Mixing (1,3-Dicarbonyl + Hydrazine) B Acid Catalysis & Reflux A->B Heat C Cooling & Precipitation B->C Reaction Completion D Isolation (Vacuum Filtration) C->D E Purification (Recrystallization) D->E

Caption: General experimental workflow for the Knorr pyrazole synthesis.
Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) have gained popularity for synthesizing complex pyrazole derivatives due to their high pot, atom, and step economy (PASE).[7][9][10] These reactions involve combining three or more starting materials in a single step to form a product that contains portions of all initial reactants. This approach is highly efficient and allows for the rapid generation of diverse compound libraries.[1]

G cluster_mcr Multicomponent Reaction (MCR) Workflow A Reactant A OnePot One-Pot Reaction Vessel (+ Catalyst, Solvent/Solvent-free) A->OnePot B Reactant B B->OnePot C Reactant C C->OnePot D Reactant D D->OnePot Product Complex Bioactive Pyrazole OnePot->Product Single Step

Caption: Logical workflow for a one-pot multicomponent synthesis.
Green Synthesis Approaches

To align with the principles of green chemistry, several environmentally friendly techniques have been developed. These methods often lead to shorter reaction times, higher yields, and reduced use of hazardous solvents.[11][12]

  • Microwave-Assisted Synthesis: Uses microwave irradiation for rapid and precise heating, accelerating reaction rates.[11][13]

  • Ultrasound-Assisted Synthesis: Employs ultrasonic waves to enhance chemical reactivity through acoustic cavitation.[11]

  • Solvent-Free Conditions: Reactions are conducted without a solvent, often by heating the neat reactants, which minimizes chemical waste.[9][12][13]

Experimental Protocols

Protocol 1: Knorr Synthesis of 3-phenyl-1H-pyrazol-5(4H)-one

This protocol describes the synthesis of a pyrazolone (B3327878) via the reaction of a β-ketoester with hydrazine, a variation of the Knorr synthesis.[14]

  • Materials:

    • Ethyl benzoylacetate (1.0 eq, e.g., 3.0 mmol)

    • Hydrazine hydrate (B1144303) (2.0 eq, e.g., 6.0 mmol)

    • 1-Propanol (as solvent)

    • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

    • Ice bath

    • Vacuum filtration apparatus

  • Procedure:

    • Combine ethyl benzoylacetate (1.0 eq) and an excess of hydrazine hydrate (2.0 eq) in a round-bottom flask containing 1-propanol.[14]

    • Attach a reflux condenser and heat the mixture to reflux using a heating mantle.

    • Monitor the reaction using Thin-Layer Chromatography (TLC) until the limiting reagent (ethyl benzoylacetate) is consumed.[14]

    • Once complete, remove the heat source and allow the mixture to cool to room temperature.

    • Cool the flask further in an ice bath to induce crystallization of the product.

    • Collect the solid product by vacuum filtration, washing with a small amount of cold solvent.

    • Purify the crude product by recrystallization from a suitable solvent like ethanol (B145695).

Protocol 2: Four-Component Synthesis of Pyrano[2,3-c]pyrazole Derivatives

This protocol details a highly efficient, one-pot synthesis of pyrano[2,3-c]pyrazoles, which are known for their antimicrobial activities.[7][9]

  • Materials:

  • Procedure:

    • In a reaction flask, add the aromatic aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), and hydrazine hydrate (1 mmol) to the chosen solvent (e.g., water).[9]

    • Add piperidine (5 mol%) to the stirring mixture.

    • Continue to stir the reaction vigorously at room temperature. The reaction is typically complete within 20-30 minutes.[7]

    • The solid product will precipitate out of the reaction mixture.

    • Collect the precipitate by vacuum filtration.

    • Wash the solid with cold water or ethanol and dry to obtain the final product, which is often of high purity without further purification.

Quantitative Data Summary

The following tables summarize quantitative data for various pyrazole synthesis protocols and the biological activities of the resulting molecules.

Table 1: Comparison of Selected Synthetic Protocols for Pyrazole Derivatives

Synthesis Method Key Reactants Catalyst/Conditions Time Yield (%) Reference
Knorr Synthesis Ethyl benzoylacetate, Hydrazine 1-Propanol, Reflux ~1 hour ~79% [14]
4-Component Reaction Aldehyde, Malononitrile, Hydrazine, Ethyl acetoacetate Piperidine (5 mol%), RT 20 min 85-93% [7][9]
5-Component Reaction Aldehyde, Malononitrile, Hydrazine, Thiol, Chloro-butanoate Montmorillonite K10, 65-70 °C 5 hours 81-91% [7][9]
Microwave-Assisted 1,3-Dione, Hydrazine, Acetic Acid Microwave Irradiation, 115-140 °C 9-10 min 78-90% [9]
Solvent-Free Aldehyde, Malononitrile, Phenyl hydrazine Solid-Phase Vinyl Alcohol Not specified High [15]

| Silver-Catalyzed | N'-benzylidene tolylsulfonohydrazides, Ethyl 4,4,4-trifluoro-3-oxobutanoate | Ag-catalyst, 60 °C | Not specified | Moderate to Excellent |[6][16] |

Table 2: Bioactivity of Selected Synthesized Pyrazole Derivatives

Compound Class Biological Target / Assay Activity Metric (IC₅₀ / Inhibition) Reference
Triaryl Pyrazoles Toll-Like Receptor (TLR) 7, 9, 2, 4 Signaling IC₅₀ < 5 µM [17]
Pyrazole-linked benzimidazole Aurora A/B kinase Significant Inhibition [18]
5-phenyl-1H-pyrazol derivatives BRAF (V600E) IC₅₀ = 0.19 µM [18]
Thiazole-Pyrazole Hybrid HL-60 Cancer Cell Line IC₅₀ = 1.35 µM [18]
Pyrazole Carboxamide Mitogen-activated protein kinase (MEK) IC₅₀ = 91 nM [19]
1,5-Diaryl Pyrazole Cyclooxygenase-2 (COX-2) IC₅₀ = 2.52 µM [19]

| Pyrano[2,3-c]pyrazoles | S. aureus, B. subtilis, E. coli | Antimicrobial Activity |[7][9] |

Bioactivity and Relevant Signaling Pathways

Pyrazole-based molecules are potent inhibitors of various signaling pathways implicated in disease. A notable example is their ability to modulate inflammatory responses by inhibiting Toll-Like Receptor (TLR) signaling.[17]

Toll-Like Receptor (TLR) Signaling Pathway

TLRs are crucial components of the innate immune system. Their dysregulation can lead to chronic inflammatory diseases. Certain triaryl pyrazole compounds have been identified as pan-TLR signaling inhibitors, likely by disrupting essential protein-protein interactions within the pathway.[17]

G cluster_pathway Simplified TLR Signaling Pathway & Pyrazole Inhibition Ligand Pathogen Molecule (e.g., LPS) TLR Toll-Like Receptor (TLR) Ligand->TLR Binds MyD88 Adaptor Protein (MyD88) TLR->MyD88 Recruits IKK IKK Complex MyD88->IKK Downstream Signaling Cascade NFkB NF-κB Activation IKK->NFkB Cytokines Pro-inflammatory Cytokine Production NFkB->Cytokines Induces Inhibitor Triaryl Pyrazole Inhibitor Inhibitor->MyD88 Inhibits Protein-Protein Interaction

Caption: Inhibition of the TLR signaling pathway by pyrazole-based molecules.

Other pyrazole derivatives have shown potent inhibitory activity against key cancer-related pathways, such as the MEK-dependent pathway, by targeting specific kinases like Aurora A/B and BRAF (V600E).[18][19] This demonstrates the tunability of the pyrazole scaffold to achieve selective inhibition of critical biological targets.

References

Application Notes and Protocols: Ethyl 5-methyl-1H-pyrazole-3-carboxylate as a Versatile Building Block for Bioactive Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of ethyl 5-methyl-1H-pyrazole-3-carboxylate as a key building block in the synthesis of diverse heterocyclic compounds with significant therapeutic potential. The focus is on the synthesis of pyrazolo[3,4-d]pyrimidines and pyrazolo[1,5-a]pyrimidines, which have shown promising anti-inflammatory and anticancer activities.

Introduction

Pyrazoles are a prominent class of heterocyclic compounds that form the core scaffold of numerous pharmaceuticals due to their wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1] this compound is a readily accessible and versatile intermediate that serves as a crucial starting material for the construction of more complex fused heterocyclic systems. Its strategic functional groups—an ester and a reactive pyrazole (B372694) ring—allow for a variety of chemical transformations, leading to the generation of libraries of potential drug candidates.

This application note details the synthesis of the parent building block and its subsequent elaboration into two important classes of bioactive molecules: pyrazolo[3,4-d]pyrimidines, known for their anti-inflammatory effects through COX-2 inhibition, and pyrazolo[1,5-a]pyrimidines, which have demonstrated potent anticancer activity via inhibition of protein kinases such as CDK2 and B-Raf.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648).[1]

Experimental Protocol: Knorr Pyrazole Synthesis

This protocol describes the synthesis of this compound from ethyl 2,4-dioxovalerate and hydrazine monohydrate.[1]

Materials:

  • Ethyl 2,4-dioxovalerate (Ethyl acetoacetate)

  • Hydrazine monohydrate

  • Ethanol (B145695) (EtOH)

  • Glacial Acetic Acid (AcOH)

  • Ethyl Acetate (B1210297) (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Water (H₂O)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve ethyl 2,4-dioxovalerate (1 equivalent) in a mixture of ethanol and a catalytic amount of glacial acetic acid.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add hydrazine monohydrate (1.5 equivalents) dropwise to the cooled solution while maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 15 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and neutralize with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound.

Quantitative Data for Synthesis:

ParameterProtocol 1[1]
Starting MaterialEthyl 2,4-dioxovalerate
ReagentHydrazine monohydrate
SolventEthanol / Acetic Acid
Reaction Time15 hours
Temperature0 °C to Room Temperature
Yield74%

Application 1: Synthesis of Pyrazolo[3,4-d]pyrimidines as Anti-inflammatory Agents

Pyrazolo[3,4-d]pyrimidines are bioisosteres of purines and have been extensively investigated for their diverse pharmacological activities. A key application is their role as anti-inflammatory agents, primarily through the inhibition of the cyclooxygenase-2 (COX-2) enzyme.

Experimental Protocol: Synthesis of Pyrazolo[3,4-d]pyrimidin-4-ones

This protocol outlines a general procedure for the synthesis of 1,6-substituted-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones from an ortho-amino ester of a pyrazole, which can be derived from this compound.

Materials:

  • Ethyl 5-amino-1-substituted-pyrazole-4-carboxylate

  • Aliphatic or aromatic nitriles

  • Pyridine (B92270)

  • Hydrochloric acid (HCl)

Procedure:

  • A mixture of the appropriate ethyl 5-amino-1-substituted-pyrazole-4-carboxylate (1 equivalent) and an aliphatic or aromatic nitrile (1.2 equivalents) in pyridine is heated under reflux.

  • The reaction progress is monitored by TLC.

  • After completion, the reaction mixture is cooled and poured into ice-cold water.

  • The mixture is then neutralized with dilute hydrochloric acid.

  • The resulting precipitate is filtered, washed with water, dried, and recrystallized to afford the desired pyrazolo[3,4-d]pyrimidin-4-one derivative.

Workflow for the Synthesis of Pyrazolo[3,4-d]pyrimidin-4-ones

G start Ethyl 5-methyl-1H- pyrazole-3-carboxylate step1 Nitration/Reduction or other functionalization to introduce amino group start->step1 step2 Ethyl 5-amino-1-substituted- pyrazole-4-carboxylate step1->step2 step3 Cyclization with Nitrile in Pyridine step2->step3 product Pyrazolo[3,4-d]pyrimidin-4-one step3->product

Synthesis of Pyrazolo[3,4-d]pyrimidin-4-ones.
Quantitative Data: Anti-inflammatory Activity (COX-2 Inhibition)

The following table summarizes the in vitro inhibitory activity of representative pyrazolo[3,4-d]pyrimidine derivatives against COX-1 and COX-2 enzymes.

Compound IDCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)Reference
8e >1001.837>54.4[2]
7e >100>100-[2]
Celecoxib 15.20.04380[3]
Diclofenac 1.30.0816.25[3]

COX-2 Inhibition Signaling Pathway

G stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) membrane Cell Membrane stimuli->membrane activates arachidonic_acid Arachidonic Acid membrane->arachidonic_acid releases cox2 COX-2 Enzyme arachidonic_acid->cox2 substrate for prostaglandins Prostaglandins (PGE2) cox2->prostaglandins produces inflammation Inflammation (Pain, Fever, Swelling) prostaglandins->inflammation mediate inhibitor Pyrazolo[3,4-d]pyrimidine Derivative inhibitor->cox2 inhibits

Inhibition of the COX-2 pathway by pyrazolo[3,4-d]pyrimidines.

Application 2: Synthesis of Pyrazolo[1,5-a]pyrimidines as Anticancer Agents

Pyrazolo[1,5-a]pyrimidines are another class of purine (B94841) analogs that have demonstrated significant potential as anticancer agents. Their mechanism of action often involves the inhibition of various protein kinases that are crucial for cancer cell proliferation and survival, such as Cyclin-Dependent Kinases (CDKs) and B-Raf.

Experimental Protocol: Synthesis of Pyrazolo[1,5-a]pyrimidines

This protocol describes a general method for the synthesis of pyrazolo[1,5-a]pyrimidines via the cyclocondensation of an aminopyrazole with a β-dicarbonyl compound.[4]

Materials:

  • Ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate

  • β-Dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate)

  • Glacial Acetic Acid

  • Ethanol

Procedure:

  • Dissolve ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate (1 equivalent) in glacial acetic acid.

  • Add the β-dicarbonyl compound (1.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into ice-cold water with stirring to precipitate the product.

  • Collect the precipitate by vacuum filtration, wash with cold ethanol, and dry under vacuum to obtain the pyrazolo[1,5-a]pyrimidine (B1248293) derivative.

Workflow for the Synthesis of Pyrazolo[1,5-a]pyrimidines

G start Ethyl 5-amino-3-methyl-1H- pyrazole-4-carboxylate step1 Cyclocondensation in Glacial Acetic Acid start->step1 reagent β-Dicarbonyl Compound (e.g., Acetylacetone) reagent->step1 product Pyrazolo[1,5-a]pyrimidine step1->product

Synthesis of Pyrazolo[1,5-a]pyrimidines.
Quantitative Data: Anticancer Activity

The following tables summarize the in vitro anticancer activity of representative pyrazolo[1,5-a]pyrimidine derivatives against various cancer cell lines and protein kinases.

Table 1: Cytotoxicity against Human Cancer Cell Lines

Compound IDCancer Cell LineCancer TypeIC₅₀ / GI₅₀ (µM)Reference
4d HepG2Liver Cancer0.14[5]
MCF-7Breast Cancer0.72[5]
A549Lung Cancer2.33[5]
5b HCT-116Colon Cancer8.64[6]
6s RFX 393Renal Carcinoma11.70[6]
6t RFX 393Renal Carcinoma19.92[6]

Table 2: Protein Kinase Inhibition

Compound IDTarget KinaseIC₅₀ (µM)Reference
6t CDK20.09[7]
6s CDK20.23[7]
6t TRKA0.45[7]
Ribociclib (CDK2 Ref.) CDK20.07[7]
Larotrectinib (TRKA Ref.) TRKA0.07[7]

CDK2 Inhibition Signaling Pathway in Cancer

G growth_factors Growth Factors receptor Receptor Tyrosine Kinase growth_factors->receptor cyclinE Cyclin E receptor->cyclinE upregulates cdk2 CDK2 cyclinE->cdk2 activates rb Rb Protein cdk2->rb phosphorylates e2f E2F rb->e2f releases s_phase S-Phase Progression (DNA Replication) e2f->s_phase promotes proliferation Cell Proliferation s_phase->proliferation inhibitor Pyrazolo[1,5-a]pyrimidine Derivative inhibitor->cdk2 inhibits

Inhibition of the CDK2 pathway by pyrazolo[1,5-a]pyrimidines.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a wide array of biologically active heterocyclic compounds. The straightforward and efficient protocols for its synthesis and subsequent derivatization into pyrazolo[3,4-d]pyrimidines and pyrazolo[1,5-a]pyrimidines make it an attractive starting material for drug discovery and development programs. The potent anti-inflammatory and anticancer activities exhibited by these derivatives underscore the importance of this scaffold in medicinal chemistry. The provided protocols and data serve as a comprehensive resource for researchers aiming to explore the therapeutic potential of novel pyrazole-based heterocycles.

References

Application Notes and Protocols: Biological Activity Screening of Ethyl 5-methyl-1H-pyrazole-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, biological activity screening, and mechanistic insights of Ethyl 5-methyl-1H-pyrazole-3-carboxylate and its derivatives. The provided protocols and data are intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents. Pyrazole-based compounds have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties, making them a significant scaffold in medicinal chemistry.

Synthesis of this compound and Its Derivatives

The foundational molecule, this compound, can be efficiently synthesized via the Knorr pyrazole (B372694) synthesis. This involves the condensation of a β-dicarbonyl compound, such as ethyl 2,4-dioxovalerate, with hydrazine (B178648) hydrate (B1144303).[1][2] Further derivatization can be achieved through various chemical modifications, such as N-alkylation or N-arylation of the pyrazole ring, and transformations of the ester group into amides, hydrazides, or other functional groups to explore the structure-activity relationship (SAR).

Protocol 1: Synthesis of this compound[1][2]

Materials:

  • Ethyl 2,4-dioxovalerate (1 equivalent)

  • Hydrazine hydrate (1.1 - 1.5 equivalents)

  • Ethanol (B145695)

  • Glacial Acetic Acid (catalytic amount)

  • Sodium bicarbonate (saturated aqueous solution)

  • Ethyl acetate (B1210297)

  • Anhydrous sodium sulfate

  • Deionized water

Procedure:

  • Dissolve ethyl 2,4-dioxovalerate in ethanol in a round-bottom flask.

  • Add a catalytic amount of glacial acetic acid to the solution.

  • Cool the mixture to 0°C using an ice bath.

  • Slowly add hydrazine hydrate dropwise to the cooled solution while stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into deionized water.

  • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization to yield this compound.

Biological Activity Screening Protocols

Anticancer Activity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Test compounds (derivatives of this compound)

  • Positive control (e.g., Doxorubicin)

  • 96-well microplates

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds and the positive control in the culture medium.

  • Remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity Screening: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Test compounds

  • Positive controls (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • 96-well microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).

  • Prepare serial two-fold dilutions of the test compounds and positive controls in the appropriate broth in a 96-well plate.

  • Inoculate each well with the microbial suspension. Include a growth control (broth with inoculum but no compound) and a sterility control (broth only).

  • Incubate the plates at 37°C for 18-24 hours for bacteria or at 30°C for 24-48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity Screening: Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model is a classic in vivo assay to evaluate the acute anti-inflammatory activity of compounds.

Materials:

  • Wistar rats (150-200 g)

  • Carrageenan solution (1% w/v in saline)

  • Test compounds

  • Positive control (e.g., Indomethacin or Diclofenac sodium)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Pletysmometer

Procedure:

  • Fast the rats overnight with free access to water.

  • Administer the test compounds, positive control, or vehicle orally or intraperitoneally.

  • After 1 hour, inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

Data Presentation

The biological activities of various this compound derivatives are summarized in the tables below.

Table 1: Anticancer Activity of this compound Derivatives (IC50 in µM)
DerivativeSubstitution PatternMCF-7 (Breast Cancer)HeLa (Cervical Cancer)A549 (Lung Cancer)Reference
D1 1-phenyl, 5-(2,5-dimethylthiophen-3-yl)--42.79[3]
D2 1-(p-tolyl), 5-(3,4,5-trimethoxyphenyl)14.97 (24h), 6.45 (48h)--[3]
D3 1,3-diphenyl-5-(4-chlorophenyl)----
D4 1-thiazol-2-yl-N-arylPotent activity--[4]
Doxorubicin -0.95--[5]

Note: '-' indicates data not available from the searched sources.

Table 2: Antimicrobial Activity of this compound Derivatives (MIC in µg/mL)
DerivativeSubstitution PatternS. aureusE. coliC. albicansReference
D5 1-phenyl, 5-(4-bromo-2-chlorophenyl)---[6][7][8]
D6 1-phenyl, 5-(2,5-dimethylthiophen-3-yl)-0.038 (µmol/mL)-[6][7][8]
D7 Hydrazone derivative0.78-1.56--[1]
D8 Pyrazole-thiazole hybrid<0.2 (MBC)--[1]
Ciprofloxacin ----[9]
Fluconazole ---0.020 (µmol/mL)[6][7][8]

Note: '-' indicates data not available from the searched sources. Some values are reported in µmol/mL.

Table 3: Anti-inflammatory Activity of this compound Derivatives
DerivativeSubstitution PatternAssay% InhibitionReference
D9 1,5-diarylCarrageenan-induced paw edema85.23 - 89.57[10]
D10 1-(4-chlorophenyl), 3-methyl-4-substitutedCarrageenan-induced paw edema58.95 - 87.35[11]
D11 5-(3,4-dimethoxyphenyl)Carrageenan-induced paw edemaSignificant activity[12][13]
D12 5-(2,3-dimethoxyphenyl)Carrageenan-induced paw edemaSignificant activity[12][13]
Indomethacin -Carrageenan-induced paw edema72.99[10]

Note: 'Significant activity' reported where quantitative data was not available.

Visualization of Workflows and Signaling Pathways

Experimental Workflow: Synthesis and Screening

G cluster_synthesis Synthesis cluster_screening Biological Screening start Ethyl 2,4-dioxovalerate + Hydrazine Hydrate reaction Knorr Pyrazole Synthesis (Ethanol, Acetic Acid, RT) start->reaction workup Work-up & Purification reaction->workup product Ethyl 5-methyl-1H- pyrazole-3-carboxylate workup->product derivatization Derivatization product->derivatization derivatives Derivative Library derivatization->derivatives anticancer Anticancer Assay (MTT) derivatives->anticancer antimicrobial Antimicrobial Assay (MIC) derivatives->antimicrobial antiinflammatory Anti-inflammatory Assay (Carrageenan-induced edema) derivatives->antiinflammatory

Caption: General workflow for the synthesis and biological screening of this compound derivatives.

Signaling Pathway: Potential Anticancer Mechanisms

G cluster_cell Cancer Cell cluster_pathways Targeted Pathways cluster_effects Cellular Effects pyrazole Pyrazole Derivative cdk2 CDK2 pyrazole->cdk2 inhibition egfr EGFR pyrazole->egfr inhibition tubulin Tubulin Polymerization pyrazole->tubulin inhibition dnagyrase DNA Gyrase pyrazole->dnagyrase inhibition cell_cycle Cell Cycle Arrest cdk2->cell_cycle proliferation Inhibition of Proliferation egfr->proliferation tubulin->proliferation dnagyrase->proliferation apoptosis Induction of Apoptosis cell_cycle->apoptosis proliferation->apoptosis

Caption: Potential anticancer signaling pathways targeted by pyrazole derivatives.

Signaling Pathway: Anti-inflammatory Mechanism

G cluster_inflammation Inflammatory Cascade pyrazole Pyrazole Derivative cox2 COX-2 pyrazole->cox2 inhibition lox5 5-LOX pyrazole->lox5 inhibition membrane Cell Membrane Phospholipids arachidonic_acid Arachidonic Acid membrane->arachidonic_acid arachidonic_acid->cox2 arachidonic_acid->lox5 prostaglandins Prostaglandins (Inflammation, Pain) cox2->prostaglandins leukotrienes Leukotrienes (Inflammation) lox5->leukotrienes

Caption: Mechanism of anti-inflammatory action of pyrazole derivatives via inhibition of COX-2 and 5-LOX pathways.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Ethyl 5-methyl-1H-pyrazole-3-carboxylate by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of Ethyl 5-methyl-1H-pyrazole-3-carboxylate via recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for the recrystallization of this compound?

A1: Based on general practices for pyrazole (B372694) derivatives and related compounds, ethanol (B145695) or a mixture of ethanol and water is recommended as a starting point for the recrystallization of this compound. The ideal solvent system should dissolve the compound when hot but have low solubility when cold.

Q2: What is the expected appearance and yield of crude this compound after synthesis?

A2: The crude product is typically a white solid. Synthesis protocols report yields ranging from 74% to 97%, suggesting that the crude material is often of high purity and may sometimes be suitable for subsequent reactions without further purification.[1]

Q3: My compound is "oiling out" instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the solute's melting point is lower than the solution's temperature. To address this, you can try the following:

  • Add more solvent: This will lower the saturation temperature of the solution.

  • Lower the cooling rate: Allow the solution to cool to room temperature slowly before placing it in an ice bath.

  • Use a different solvent system: Experiment with a solvent mixture, such as ethanol/water, to adjust the polarity and solubility characteristics.

Q4: The recovery yield after recrystallization is very low. How can I improve it?

A4: Low recovery can be due to several factors. To improve your yield:

  • Use the minimum amount of hot solvent: Ensure you are using just enough hot solvent to dissolve the crude product completely. Excess solvent will retain more of your compound in the solution upon cooling.

  • Ensure complete cooling: Allow sufficient time for the solution to cool to room temperature and then in an ice bath to maximize precipitation.

  • Minimize transfers: Each transfer of the solution or crystals can result in material loss.

Q5: How can I remove colored impurities during recrystallization?

A5: If your crude product is colored, you can add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use a minimal amount of charcoal to avoid adsorbing your product, and perform a hot filtration to remove the charcoal before allowing the solution to cool.

Experimental Protocols

General Recrystallization Protocol for this compound

This is a general guideline, and the optimal solvent volumes and ratios may need to be determined empirically.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol and swirl to dissolve. If the compound does not fully dissolve, continue adding small portions of hot ethanol until a clear solution is obtained.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should begin. Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Data Presentation

ParameterProtocol 1Protocol 2
Starting Material Ethyl 2,4-dioxopentanoateEthyl 2,4-dioxovalerate
Reagent Hydrazine hydrateHydrazine monohydrate
Solvent EthanolEthanol/Acetic acid
Reaction Time 1 hour15 hours
Reported Yield 97%74%
Product Form Not specifiedWhite solid
Notes -Product could be used for the subsequent reaction without further purification.[1]

Troubleshooting Guide

Below is a troubleshooting workflow for the recrystallization of this compound.

G Recrystallization Troubleshooting Workflow cluster_start cluster_dissolution Dissolution Stage cluster_cooling Cooling & Crystallization Stage cluster_outcome Final Product cluster_solutions1 cluster_solutions2 cluster_solutions3 start Start Recrystallization dissolution_ok Compound Dissolves Completely start->dissolution_ok Successful dissolution_issue Compound Does Not Dissolve start->dissolution_issue Problem crystals_form Crystals Form dissolution_ok->crystals_form Successful Cooling oiling_out 'Oiling Out' Occurs dissolution_ok->oiling_out Problem no_crystals No Crystals Form dissolution_ok->no_crystals solution_dissolve Action: - Add more solvent - Try a different solvent dissolution_issue->solution_dissolve pure_product Pure Product Obtained crystals_form->pure_product Good Yield & Purity low_yield Low Yield crystals_form->low_yield Poor Yield impure_product Impure Product crystals_form->impure_product Poor Purity solution_oiling Action: - Add more solvent - Cool slowly - Change solvent system oiling_out->solution_oiling solution_no_crystals Action: - Scratch flask inner wall - Add a seed crystal - Concentrate solution no_crystals->solution_no_crystals solution_low_yield Action: - Use minimal hot solvent - Ensure complete cooling low_yield->solution_low_yield solution_impure Action: - Re-recrystallize - Use charcoal for colored impurities impure_product->solution_impure solution_dissolve->start Retry solution_oiling->start Retry solution_no_crystals->dissolution_ok Induce Crystallization solution_low_yield->start solution_impure->start Optimize

Recrystallization Troubleshooting Workflow

References

Technical Support Center: Knorr Synthesis of Ethyl 5-methyl-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals utilizing the Knorr pyrazole (B372694) synthesis to prepare Ethyl 5-methyl-1H-pyrazole-3-carboxylate. It provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges, particularly the formation of side products.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the synthesis, purification, and analysis of this compound.

1. Why am I getting a mixture of two isomeric products?

The most common issue in this synthesis is the formation of a regioisomeric side product, Ethyl 3-methyl-1H-pyrazole-5-carboxylate. This occurs because the starting material, ethyl 2,4-dioxopentanoate, is an unsymmetrical 1,3-dicarbonyl compound.[1] Hydrazine (B178648) can attack either of the two carbonyl groups, leading to two different products.[1][2]

  • Attack at the C4-ketone (more electrophilic) leads to the desired product: this compound.

  • Attack at the C2-carbonyl of the ester group leads to the isomeric side product: Ethyl 3-methyl-1H-pyrazole-5-carboxylate.

2. How can I control the formation of the isomeric side product?

Controlling the regioselectivity is crucial for a successful synthesis. The primary factor influencing which isomer is formed is the reaction's pH.[3]

  • Acidic Conditions: Using a catalytic amount of acid (e.g., glacial acetic acid) favors the formation of the desired this compound.[4] The acid protonates the carbonyl oxygen, and the ketone at the C4 position is more basic and reactive than the ester carbonyl, thus directing the initial nucleophilic attack of hydrazine to this site.[2]

  • Neutral or Basic Conditions: These conditions can lead to a significant mixture of both regioisomers, sometimes in nearly equal amounts.

3. My reaction is very slow or is not going to completion. What should I do?

Several factors can lead to an incomplete or slow reaction:

  • Insufficient Catalyst: The Knorr synthesis generally requires an acid catalyst for both the initial hydrazone formation and the subsequent cyclization.[3][4] Ensure you have added a catalytic amount of a suitable acid, like glacial acetic acid.

  • Temperature: While the reaction is often exothermic, some less reactive substrates may require heating to proceed at a reasonable rate.[3][4] Monitor the reaction by Thin Layer Chromatography (TLC) to determine if heating is necessary and to establish the optimal reaction time.

  • Solvent: Protic polar solvents like ethanol (B145695) or 1-propanol (B7761284) are generally effective for this synthesis.[3][4]

4. What are other potential side products besides the main isomer?

Apart from the regioisomer, other impurities can be present in your crude product:

  • Unreacted Starting Materials: Incomplete reaction will leave residual ethyl 2,4-dioxopentanoate and hydrazine.

  • Hydrazone Intermediate: Incomplete cyclization can result in the presence of the hydrazone intermediate.[3][5] This can be detected by HPLC-MS as it will have a distinct mass.[3]

  • Colored Impurities: The reaction mixture may develop a yellow or red color, which can be due to impurities in the hydrazine starting material, especially when using hydrazine salts.[3] Running the reaction under an inert atmosphere or adding a mild base like sodium acetate (B1210297) if using a hydrazine salt can sometimes mitigate this.[3]

5. How can I purify the desired product from the side products?

A combination of techniques can be used for purification:

  • Recrystallization: This can be an effective method if the desired product and the side products have sufficiently different solubilities in a particular solvent. Ethanol is often a suitable solvent for the recrystallization of pyrazole derivatives.

  • Column Chromatography: For mixtures of regioisomers that are difficult to separate by recrystallization, column chromatography on silica (B1680970) gel is often the most effective method.[6] A well-chosen solvent system can exploit the small polarity differences between the isomers to achieve good separation.[6]

Data Presentation

The regioselectivity of the Knorr pyrazole synthesis is highly dependent on the reaction conditions. The following table provides a qualitative summary of the expected outcomes based on the literature.

Reaction Condition Primary Product Major Side Product Expected Isomer Ratio (Desired:Side Product)
Acidic (e.g., Ethanol/Acetic Acid)This compoundEthyl 3-methyl-1H-pyrazole-5-carboxylateHigh (Favors desired product)
Neutral (e.g., Ethanol only)Mixture of IsomersMixture of IsomersApproximately 1:1
BasicMixture of IsomersMixture of IsomersVariable, often poor selectivity

Experimental Protocols

Protocol 1: High-Yield Synthesis in Ethanol/Acetic Acid

This protocol is designed to favor the formation of the desired product, this compound.

  • Materials:

    • Ethyl 2,4-dioxopentanoate (1.0 eq)

    • Hydrazine hydrate (B1144303) (1.2-2.0 eq)

    • Ethanol

    • Glacial Acetic Acid (catalytic amount)

  • Procedure:

    • In a round-bottom flask, dissolve ethyl 2,4-dioxopentanoate in ethanol (approximately 5-10 mL per mmol of substrate).[4]

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add hydrazine hydrate to the stirred solution.[4]

    • Add a few drops of glacial acetic acid to catalyze the reaction.[4]

    • Allow the reaction mixture to warm to room temperature and stir for 15 hours, or until TLC indicates the consumption of the starting material.[4]

    • Pour the reaction mixture into water and, if necessary, neutralize with a mild base like sodium bicarbonate.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry with anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

    • Purify the crude product by recrystallization from ethanol or by column chromatography.

Protocol 2: Analysis of Product and Side Products by HPLC

A reverse-phase HPLC (RP-HPLC) method can be used to analyze the purity of the product and quantify the ratio of regioisomers.

  • Column: C18 reverse-phase column (e.g., Newcrom R1)[7]

  • Mobile Phase: A mixture of acetonitrile (B52724) and water with a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility).[7]

  • Detection: UV detector at a suitable wavelength (e.g., 210-254 nm).

  • Procedure:

    • Prepare a dilute solution of the crude reaction mixture or purified product in the mobile phase.

    • Inject the sample into the HPLC system.

    • The desired product and the isomeric side product should appear as two distinct, closely eluting peaks.

    • The relative peak areas can be used to determine the ratio of the two isomers in the sample.

Mandatory Visualizations

Knorr_Synthesis_Pathway cluster_desired Desired Pathway (Acid-Catalyzed) cluster_side_product Side Product Pathway start_materials Ethyl 2,4-dioxopentanoate + Hydrazine acid_catalyst H+ attack_ketone Attack at C4-Ketone start_materials->attack_ketone Favored attack_ester Attack at C2-Ester Carbonyl start_materials->attack_ester Disfavored in Acid hydrazone_desired Hydrazone Intermediate A attack_ketone->hydrazone_desired cyclization_desired Intramolecular Cyclization hydrazone_desired->cyclization_desired desired_product This compound cyclization_desired->desired_product - H2O hydrazone_side Hydrazone Intermediate B attack_ester->hydrazone_side cyclization_side Intramolecular Cyclization hydrazone_side->cyclization_side side_product Ethyl 3-methyl-1H-pyrazole-5-carboxylate cyclization_side->side_product - H2O

Caption: Reaction pathways in the Knorr synthesis leading to the desired product and the isomeric side product.

Troubleshooting_Workflow cluster_results Problem Identification cluster_solutions Corrective Actions start Start: Knorr Synthesis Experiment check_purity Analyze Crude Product (TLC/HPLC) start->check_purity low_yield Low Yield / Incomplete Reaction check_purity->low_yield Yes isomer_mixture Mixture of Isomers Detected check_purity->isomer_mixture Yes other_impurities Other Impurities Present check_purity->other_impurities Yes pure_product High Purity Product check_purity->pure_product No (High Purity) optimize_conditions Check Catalyst Amount Increase Temperature/Time low_yield->optimize_conditions adjust_ph Ensure Acidic Conditions (e.g., add Acetic Acid) isomer_mixture->adjust_ph purify Purify via Recrystallization or Column Chromatography other_impurities->purify end End: Pure Product Obtained pure_product->end optimize_conditions->start Re-run Experiment adjust_ph->start Re-run Experiment purify->end

Caption: A troubleshooting workflow for the Knorr synthesis of this compound.

References

Technical Support Center: Column Chromatography of Ethyl 5-methyl-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed information on the column chromatography conditions for the purification of Ethyl 5-methyl-1H-pyrazole-3-carboxylate. It includes a summary of potential chromatographic conditions, a detailed experimental protocol, and a troubleshooting guide in a question-and-answer format to address common issues encountered during the purification process.

Summary of Chromatographic Conditions

The purification of pyrazole (B372694) derivatives by column chromatography often requires careful selection of the stationary and mobile phases to achieve optimal separation. Below is a table summarizing potential starting conditions for this compound based on protocols for similar heterocyclic compounds.

ParameterConditionRationale & Remarks
Stationary Phase Silica (B1680970) Gel (230-400 mesh)Standard choice for normal-phase chromatography. The slightly acidic nature of silica can sometimes cause issues with basic heterocycles, leading to peak tailing[1].
Neutral Alumina (B75360)An alternative to silica gel, particularly if the compound is found to be sensitive to the acidic nature of silica[2].
Mobile Phase (Eluent) Hexane (B92381)/Ethyl Acetate (B1210297)A common starting solvent system for many pyrazole derivatives. Ratios such as 19:1 are often used for less polar compounds[3][4]. For this compound, a gradient elution starting from a low polarity (e.g., 9:1 Hexane/EtOAc) and gradually increasing the ethyl acetate concentration is recommended.
Dichloromethane (B109758)/MethanolA more polar solvent system suitable for compounds that show strong retention on silica gel with hexane/ethyl acetate mixtures[1][5]. A starting mixture of 98:2 DCM/MeOH can be effective.
Mobile Phase Modifier Triethylamine (B128534) (TEA)Addition of a small amount (0.1-1%) of TEA to the eluent can help to reduce peak tailing by neutralizing the acidic silanol (B1196071) groups on the silica surface, which can strongly interact with basic pyrazole nitrogens[1][6].
Loading Technique Dry LoadingRecommended if the crude product has poor solubility in the initial, non-polar mobile phase but is soluble in a more polar solvent[1][7]. This technique prevents band broadening and improves separation.
Wet LoadingIf the crude product is sufficiently soluble in the initial mobile phase, it can be dissolved in a minimal amount of this solvent and carefully loaded onto the column[7].

Experimental Workflow and Protocol

The following diagram and protocol outline the standard workflow for the column chromatography purification of this compound.

G cluster_prep Preparation cluster_run Execution cluster_post Analysis TLC 1. TLC Analysis (Optimize Eluent) Slurry 2. Prepare Silica Slurry TLC->Slurry Pack 3. Pack Column Slurry->Pack Load 4. Load Sample (Dry or Wet) Pack->Load Elute 5. Elute with Mobile Phase (Isocratic or Gradient) Load->Elute Collect 6. Collect Fractions Elute->Collect Monitor 7. Monitor Fractions by TLC Collect->Monitor Combine 8. Combine Pure Fractions Monitor->Combine Evaporate 9. Evaporate Solvent Combine->Evaporate Characterize 10. Characterize Product (NMR, MS) Evaporate->Characterize

Caption: General workflow for column chromatography purification.

Detailed Protocol
  • Mobile Phase Selection (TLC Analysis) :

    • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., ethyl acetate).

    • Spot the solution on a TLC plate and test various eluent systems. Start with a hexane/ethyl acetate mixture (e.g., 9:1, 4:1, 1:1) to find a system that gives the desired product an Rf value of approximately 0.2-0.4 and provides good separation from impurities[6].

    • If the compound is very polar, consider a dichloromethane/methanol system.

    • If peak streaking is observed on the TLC plate, add 0.5-1% triethylamine (TEA) to the mobile phase.

  • Column Packing :

    • Select a column of an appropriate size.

    • Prepare a slurry of silica gel in the initial, least polar eluent identified from the TLC analysis.

    • Pour the slurry into the column and allow the silica to settle, ensuring a flat and stable bed. Drain the excess solvent until it is level with the top of the silica bed.

  • Sample Loading :

    • Dry Loading (Recommended) : Dissolve the crude product in a suitable solvent (e.g., dichloromethane or acetone). Add a small amount of silica gel (2-3 times the weight of the crude product) and evaporate the solvent until a free-flowing powder is obtained. Carefully add this powder to the top of the packed column[7].

    • Wet Loading : Dissolve the crude product in the minimum amount of the initial mobile phase. Using a pipette, carefully add the solution to the top of the silica bed without disturbing the surface[7].

  • Elution and Fraction Collection :

    • Carefully add the mobile phase to the column.

    • Begin elution with the selected solvent system. A gradient elution, where the polarity of the mobile phase is gradually increased, is often effective for separating compounds with different polarities[4]. For example, start with 10% ethyl acetate in hexane and gradually increase the concentration of ethyl acetate.

    • Collect the eluent in fractions (e.g., 10-20 mL per fraction) in test tubes or vials.

  • Analysis and Product Isolation :

    • Monitor the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

    • Determine the yield and confirm the identity and purity of the compound using analytical techniques such as NMR and Mass Spectrometry.

Troubleshooting and FAQs

The following section addresses common problems that may be encountered during the column chromatography of this compound.

G Problem1 Problem: Peak Tailing or Streaking Cause1 Cause: Strong interaction with acidic silica Problem1->Cause1 Problem2 Problem: Compound Won't Elute Cause2 Cause: Mobile phase is not polar enough Problem2->Cause2 Problem3 Problem: Poor Separation of Product and Impurity Cause3 Cause: Similar polarity of compounds Problem3->Cause3 Problem4 Problem: Compound Decomposes on the Column Cause4 Cause: Compound is sensitive to acidic silica Problem4->Cause4 Solution1a Solution: Add 0.1-1% TEA to eluent Cause1->Solution1a Solution1b Solution: Use neutral alumina Cause1->Solution1b Cause2->Solution1a Solution2 Solution: Gradually increase solvent polarity Cause2->Solution2 Solution3a Solution: Use a shallower gradient Cause3->Solution3a Solution3b Solution: Try a different solvent system Cause3->Solution3b Solution4 Solution: Use neutral alumina or deactivated silica Cause4->Solution4

Caption: Troubleshooting guide for common chromatography issues.

Q1: My compound is streaking or tailing on the TLC plate and the column. How can I achieve sharper peaks?

A: Peak tailing with pyrazole compounds is often due to strong interactions between the basic nitrogen atoms in the pyrazole ring and the acidic silanol (Si-OH) groups on the surface of the silica gel[1]. To resolve this:

  • Add a Basic Modifier : Incorporate a small amount of a volatile base, such as 0.1-1% triethylamine (TEA), into your mobile phase[1][6]. The TEA will compete with your compound for the acidic sites on the silica, thus minimizing the unwanted interaction and leading to more symmetrical peaks.

  • Change the Stationary Phase : If tailing persists, consider using a less acidic stationary phase, such as neutral alumina[6].

Q2: The product does not seem to be eluting from the column, or the recovery is very low.

A: This issue can arise from a few factors:

  • Irreversible Adsorption : The compound may be binding too strongly to the silica gel, which is a common problem with polar, basic molecules[1][6].

    • Solution : Gradually increase the polarity of your mobile phase. If you are using a hexane/ethyl acetate system, you can switch to a more polar system like dichloromethane/methanol[1]. As mentioned above, adding a base like TEA to the eluent can also help to disrupt strong interactions and facilitate the elution of the compound[6].

  • Compound Decomposition : The compound might not be stable on silica gel[2][6].

    • Solution : Before running a large-scale column, it is wise to check the stability of your compound. This can be done by spotting the compound on a TLC plate, allowing it to sit for a few hours, and then eluting it. If a new spot appears or the original spot has diminished, your compound is likely decomposing[6]. In such cases, using a less acidic stationary phase like neutral alumina is recommended.

Q3: I am struggling to separate my product from a closely-running impurity.

A: Achieving good resolution between compounds with similar polarities can be challenging.

  • Optimize the Mobile Phase : Try using a shallower gradient during elution. A slow, gradual increase in solvent polarity can often improve separation. Alternatively, experiment with different solvent systems. Sometimes, changing one of the solvents (e.g., using toluene (B28343) instead of hexane, or tert-butyl methyl ether instead of ethyl acetate) can alter the selectivity and improve the separation.

  • Column Dimensions : Using a longer and narrower column can increase the number of theoretical plates and may lead to better separation.

Q4: My crude product is only soluble in a very polar solvent like methanol, but my chromatography requires a much less polar eluent to start. How should I load my sample?

A: Loading your sample in a solvent that is significantly more polar than your mobile phase will result in poor separation, band broadening, and streaking[1]. The strong solvent will carry the compound down the column too quickly, preventing proper equilibration with the stationary phase.

  • Solution : The best approach in this situation is to use a dry loading technique, as described in the protocol above[1][7]. By adsorbing your compound onto a small amount of silica gel before adding it to the column, you ensure that the separation begins at the very top of the column, leading to much sharper bands and better resolution.

References

Removal of unreacted hydrazine from Ethyl 5-methyl-1H-pyrazole-3-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 5-methyl-1H-pyrazole-3-carboxylate, with a specific focus on the removal of unreacted hydrazine (B178648).

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and robust method is the Knorr pyrazole (B372694) synthesis. This reaction involves the cyclocondensation of a 1,3-dicarbonyl compound, such as ethyl 2,4-dioxopentanoate, with hydrazine hydrate (B1144303).[1] The reaction is typically catalyzed by a weak acid, like acetic acid, and proceeds through a hydrazone intermediate followed by intramolecular cyclization and dehydration to form the pyrazole ring.[1]

Q2: Why is it crucial to remove unreacted hydrazine from the final product?

A2: Hydrazine is a toxic and potentially carcinogenic substance, making its removal essential, especially in the context of drug development.[2] Residual hydrazine can also interfere with subsequent reaction steps and compromise the purity and stability of the final compound. Regulatory guidelines for pharmaceutical ingredients often have stringent limits on the presence of genotoxic impurities like hydrazine.

Q3: What are the primary methods for removing unreacted hydrazine after the reaction?

A3: The primary methods for removing unreacted hydrazine leverage its high polarity and basicity. These include:

  • Aqueous Work-up: Washing the reaction mixture with water or brine to extract the highly water-soluble hydrazine hydrate.[3][4]

  • Acidic Wash: Using a dilute acid solution (e.g., 1 M HCl) to protonate the basic hydrazine, forming a water-soluble salt that is readily extracted into the aqueous phase.[5]

  • Quenching: Reacting the excess hydrazine with a carbonyl compound, such as acetone (B3395972), to form a less reactive and more easily removable hydrazone.

  • Azeotropic Distillation: Distilling the crude product with a solvent that forms an azeotrope with hydrazine, such as xylene, to remove it from the mixture.[6]

  • Column Chromatography: Purifying the product on silica (B1680970) gel, where the polar hydrazine is strongly adsorbed.

Troubleshooting Guide: Removal of Unreacted Hydrazine

This guide addresses common issues encountered during the removal of unreacted hydrazine from the synthesis of this compound.

Issue 1: Residual Hydrazine Detected After Standard Aqueous Work-up

Possible Cause: Insufficient washing or partitioning of hydrazine into the aqueous phase. Hydrazine hydrate is miscible with water and ethanol (B145695) but insoluble in chloroform (B151607) and ether.[7]

Solutions:

SolutionDescriptionAdvantagesDisadvantages
Increase Wash Volume/Frequency Increase the volume of water or brine used for washing or perform additional washes.Simple to implement.May decrease product yield if the product has some water solubility. Increases solvent waste.
Acidic Wash Wash the organic layer with a dilute acid solution (e.g., 1 M HCl or ammonium (B1175870) chloride solution).[5]Highly effective due to the formation of a water-soluble hydrazinium (B103819) salt.The product must be stable to acidic conditions. An additional basic wash may be needed to neutralize the organic layer.
Brine Wash Use a saturated sodium chloride solution for washing.Can help to break up emulsions and reduce the solubility of the organic product in the aqueous layer.May not be as effective as an acidic wash for removing all traces of hydrazine.
Issue 2: Product is Water-Soluble, Complicating Aqueous Extraction

Possible Cause: The synthesized pyrazole derivative may possess polar functional groups that impart significant water solubility.

Solutions:

SolutionDescriptionAdvantagesDisadvantages
Azeotropic Distillation with Xylene Add xylene to the crude product and distill. Xylene forms an azeotrope with hydrazine, which is then removed with the distillate.[6][8]Effective for removing hydrazine without introducing an aqueous phase.Requires heating, which may not be suitable for thermally sensitive products. Xylene has a high boiling point and can be difficult to remove completely.
Quenching with Acetone Add acetone to the reaction mixture to convert excess hydrazine to acetone azine.[9]The resulting azine is often less polar and more easily separated by chromatography or distillation.The quenching agent may react with the desired product. The azine byproduct must be removed in a subsequent step.
Column Chromatography Purify the crude product directly using silica gel chromatography.Can provide high purity product and effectively remove polar hydrazine.Can be time-consuming and require large volumes of solvent for large-scale syntheses.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a common method for the laboratory-scale synthesis of the target compound.

Materials:

  • Ethyl 2,4-dioxopentanoate

  • Hydrazine hydrate (100%)[10]

  • Ethanol, absolute[10]

  • Glacial Acetic Acid

  • Ethyl acetate (B1210297)

  • Saturated aqueous sodium bicarbonate solution

  • Water

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve ethyl 2,4-dioxopentanoate (1 equivalent) in a mixture of ethanol and a catalytic amount of glacial acetic acid.[11]

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add hydrazine hydrate (1.1 to 1.5 equivalents) dropwise to the cooled solution while stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 1-15 hours, monitoring the reaction progress by TLC.[12]

  • Once the reaction is complete, pour the mixture into water.[12]

  • Add saturated aqueous sodium bicarbonate solution to neutralize the acetic acid.[12]

  • Extract the aqueous mixture with ethyl acetate (3 times).[12]

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • The crude product can be further purified by recrystallization or column chromatography.

Protocol 2: Quenching of Excess Hydrazine with Acetone

This protocol describes a method to chemically neutralize excess hydrazine.

Procedure:

  • After the primary reaction is complete, cool the reaction mixture in an ice bath.

  • Slowly add acetone (2-3 equivalents relative to the excess hydrazine) to the stirred reaction mixture.

  • Allow the mixture to stir at room temperature for 1-2 hours to ensure complete reaction with the hydrazine.

  • Proceed with the standard aqueous work-up as described in Protocol 1. The resulting acetone azine is typically more soluble in the organic phase and can be removed during subsequent purification steps.

Protocol 3: Analysis of Residual Hydrazine by GC-MS

This is a general procedure for the determination of trace hydrazine in a drug substance.[9]

Sample Preparation (In-situ Derivatization):

  • Accurately weigh about 10 mg of the this compound sample into a headspace vial.

  • Add a solution of acetone (or acetone-d6 (B32918) for isotopic labeling) in a suitable solvent.

  • The acetone will react with any residual hydrazine to form acetone azine (or its deuterated analog).

GC-MS Parameters (Illustrative):

  • GC System: Agilent 6890 or equivalent

  • MS System: Agilent 5973 or equivalent

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar

  • Inlet: Splitless mode

  • Oven Program:

    • Initial temperature: 50°C, hold for 2 min

    • Ramp: 10°C/min to 250°C, hold for 5 min

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI)

    • Scan Range: m/z 35-350

    • Monitor for the characteristic ions of acetone azine (e.g., m/z 112).

Quantification:

A calibration curve should be prepared using known concentrations of hydrazine derivatized in the same manner. The limit of quantitation (LOQ) for this method can be as low as 0.1 ppm.[9]

Data Presentation

Table 1: Solubility of Hydrazine Hydrate

SolventSolubilityReference
WaterMiscible[7]
EthanolMiscible[7]
ChloroformInsoluble[7]
EtherInsoluble[7]
MethanolSoluble[8]
AcetonitrileSparingly Soluble[8]
DMSOSparingly Soluble[8]

Table 2: Comparison of Hydrazine Removal Techniques (Qualitative)

MethodPrincipleRelative EfficiencyKey Considerations
Aqueous Wash Partitioning into waterModerateSimple, but may be insufficient for trace removal.
Acidic Wash Salt formation and extractionHighProduct must be acid-stable.
Quenching (Acetone) Chemical conversionHighPotential for side reactions with the product. Byproduct must be removed.
Azeotropic Distillation Azeotrope formationHighRequires heating; may not be suitable for all products.
Column Chromatography AdsorptionVery HighResource-intensive for large scales.

Visualizations

Knorr_Pyrazole_Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Hydrazine Removal cluster_purification Purification & Analysis start Ethyl 2,4-dioxopentanoate + Hydrazine Hydrate reaction Knorr Cyclocondensation (Ethanol, Acetic Acid, 0°C to RT) start->reaction quench Quench with Water reaction->quench extract Extract with Ethyl Acetate quench->extract wash Aqueous Washes (Water, Brine, or Dilute Acid) extract->wash dry Dry (Na2SO4) & Concentrate wash->dry purify Recrystallization or Column Chromatography dry->purify analyze GC-MS for Residual Hydrazine purify->analyze product Pure Ethyl 5-methyl-1H- pyrazole-3-carboxylate analyze->product

Caption: Experimental workflow for the synthesis and purification of this compound.

Hydrazine_Removal_Troubleshooting cluster_yes YES cluster_no_water_sol NO cluster_yes_water_sol YES start Hydrazine Detected in Product? q1 Is the product water-soluble? start->q1 Yes end_no No further action needed start->end_no No sol1 Increase aqueous wash volume/frequency q1->sol1 No sol2 Perform acidic wash (e.g., 1M HCl) q1->sol2 No sol3 Azeotropic distillation (Xylene) q1->sol3 Yes sol4 Quench with Acetone q1->sol4 Yes sol5 Column Chromatography q1->sol5 Yes

Caption: Troubleshooting logic for the removal of unreacted hydrazine.

References

Technical Support Center: Optimization of N-Alkylation of Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-alkylation of pyrazoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during this crucial synthetic transformation.

Frequently Asked questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the N-alkylation of pyrazoles.

Issue 1: Low or No Product Yield

Q: I am not getting any product, or the yield of my N-alkylated pyrazole (B372694) is very low. What are the potential causes and how can I improve it?

A: Low yields in N-alkylation reactions of pyrazoles can stem from several factors. Here is a systematic guide to troubleshooting this issue:

  • Inadequate Base: The choice and amount of base are critical for deprotonating the pyrazole nitrogen.

    • Troubleshooting:

      • Ensure the base is strong enough to deprotonate the pyrazole. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydride (NaH).[1]

      • Use anhydrous conditions, as water can quench the base and the pyrazole anion.

      • A slight excess of the base is often beneficial.[1]

  • Poor Solubility: The solubility of the pyrazole starting material and the base can significantly impact reaction rates.

    • Troubleshooting:

      • Switch to a more polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to improve the solubility of reactants.[1]

      • Consider using a phase-transfer catalyst (PTC) like tetrabutylammonium (B224687) bromide (TBAB) to facilitate the reaction, especially in biphasic systems or when solubility is an issue.[1][2]

  • Inactive Alkylating Agent: The reactivity of the alkylating agent is another key factor.

    • Troubleshooting:

      • Check the stability and purity of your alkylating agent.

      • If using less reactive alkylating agents (e.g., alkyl chlorides), you might need more forcing conditions (higher temperature, longer reaction time).

      • Be aware that some alkylating agents, like methyl and tert-butyl imidates, may fail to produce the desired product under certain acidic conditions.[3]

  • Suboptimal Reaction Conditions: Temperature and reaction time are crucial parameters.

    • Troubleshooting:

      • Ensure the reaction temperature is optimal. Some protocols require heating, while others proceed at room temperature.[4]

      • Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time and ensure completion.

Issue 2: Poor Regioselectivity (Mixture of N1 and N2 Isomers)

Q: My reaction is producing a mixture of N1 and N2 alkylated isomers. How can I improve the regioselectivity for the desired isomer?

A: Achieving high regioselectivity in the N-alkylation of unsymmetrically substituted pyrazoles is a common challenge. The outcome is influenced by a combination of steric and electronic factors.[1][4]

  • Steric Hindrance: Alkylation generally favors the less sterically hindered nitrogen atom.[1][4]

    • Strategy: For unsymmetrical pyrazoles, bulky substituents on the pyrazole ring will direct the alkylating agent to the more accessible nitrogen.[4] To favor alkylation at the more hindered N2 position, a bulkier alkylating agent can sometimes be used.[1] The use of sterically bulky α-halomethylsilanes as alkylating agents has been shown to significantly improve N1-selectivity.[4][5][6]

  • Solvent Choice: The polarity of the solvent can significantly impact regioselectivity.

    • Strategy: Polar aprotic solvents like DMAc, DMF, and NMP can favor the formation of a single regioisomer.[4] In contrast, polar protic solvents like ethanol (B145695) may lead to poor selectivity.[4] Fluorinated alcohols, such as 2,2,2-trifluoroethanol (B45653) (TFE), have been shown to dramatically increase regioselectivity in certain pyrazole formations.[4]

  • Base/Catalyst System: The choice of base or catalyst is critical.

    • Strategy: For 3-substituted pyrazoles, using K₂CO₃ in DMSO has been shown to achieve regioselective N1-alkylation.[4][7] In some cases, different bases can lead to opposite regioselectivity.[4] A magnesium-catalyzed alkylation has been developed to provide N2-alkylated regioisomers with high selectivity.[8]

  • Reaction Temperature: Temperature can influence the isomer ratio.

    • Strategy: Lowering the reaction temperature can sometimes improve selectivity.

Issue 3: Difficulty in Separating N1 and N2 Isomers

Q: I have a mixture of N1 and N2 isomers that are difficult to separate by column chromatography. What are some effective purification strategies?

A: The separation of N-alkylated pyrazole regioisomers can be challenging due to their similar polarities.[1]

  • Chromatography Optimization:

    • Solvent System: Experiment with a wide range of solvent systems with varying polarities for column chromatography. A small change in the solvent mixture can sometimes significantly improve separation.[1]

    • Stationary Phase: If silica (B1680970) gel is not effective, consider using other stationary phases like alumina (B75360) or reverse-phase silica.[1]

  • Crystallization:

    • Fractional crystallization can be a powerful technique for separating isomers if they have different solubilities and crystallization properties.[1]

Data Presentation

Table 1: Optimization of Reaction Conditions for N-Alkylation of 4-Chloropyrazole with Phenethyl Trichloroacetimidate (B1259523).[3][9]

EntryCatalyst (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1none1,2-DCErt240
2none1,2-DCEreflux24trace
3CSA (0.2)1,2-DCErt477
4CSA (0.2)CH₂Cl₂rt465
5CSA (0.2)THFrt458
6CSA (0.2)Toluenert445
7TfOH (0.2)1,2-DCErt470
8TMSOTf (0.2)1,2-DCErt455

CSA = Camphorsulfonic Acid, 1,2-DCE = 1,2-Dichloroethane (B1671644), THF = Tetrahydrofuran, TfOH = Trifluoromethanesulfonic acid, TMSOTf = Trimethylsilyl trifluoromethanesulfonate.

Table 2: Influence of Base and Solvent on the N-Alkylation of 6-nitro-1H-indazole with n-pentyl bromide.[4]

EntryBase (equiv.)SolventTemperature (°C)Time (h)N1:N2 RatioTotal Yield (%)
1K₂CO₃ (2.0)DMF25241:1.285
2Cs₂CO₃ (2.0)DMF25241:1.590
3NaH (1.1)THF0 to 252>20:175
4LHMDS (1.1)THF-78 to 2521:>2080
5t-BuOK (1.1)THF-78 to 2521:1588

DMF = Dimethylformamide, THF = Tetrahydrofuran, LHMDS = Lithium bis(trimethylsilyl)amide, t-BuOK = Potassium tert-butoxide.

Experimental Protocols

Protocol 1: General Base-Mediated N-Alkylation

This is a common method for N-alkylation, utilizing a base to deprotonate the pyrazole nitrogen, followed by nucleophilic attack on an alkyl halide.[10]

  • Reactant Preparation: In a round-bottom flask, dissolve the pyrazole (1.0 eq) in a suitable anhydrous solvent (e.g., DMF, DMSO, or THF).

  • Addition of Base: Add the base (e.g., K₂CO₃, Cs₂CO₃, or NaH, 1.1-2.0 eq) to the solution and stir for 15-30 minutes at room temperature.

  • Addition of Alkylating Agent: Add the alkylating agent (1.0-1.2 eq) dropwise to the mixture.

  • Reaction: Stir the reaction at the desired temperature (room temperature to 80 °C) and monitor its progress by TLC or LC-MS.

  • Work-up: After completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.[1]

Protocol 2: Acid-Catalyzed N-Alkylation with Trichloroacetimidates

This method provides an alternative to base-mediated alkylations, often proceeding under milder conditions.[4][9]

  • Reactant Preparation: To a round-bottom flask, add the pyrazole (1.0 eq), the trichloroacetimidate (1.0 eq), and camphorsulfonic acid (CSA, 0.2 eq).

  • Inert Atmosphere: Place the flask under an inert atmosphere (e.g., argon).

  • Solvent Addition: Add dry 1,2-dichloroethane (DCE) to form a 0.25 M solution.

  • Reaction: Stir the reaction mixture at room temperature for 4 hours.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.[4]

Protocol 3: Phase-Transfer Catalyzed (PTC) N-Alkylation

This method is particularly useful when dealing with solubility issues.[1]

  • Reactant Preparation: In a flask, mix the pyrazole (1.0 eq), the alkylating agent (1.2 eq), powdered potassium hydroxide (B78521) (2.0 eq), and a catalytic amount of tetrabutylammonium bromide (TBAB, 0.1 eq).[1]

  • Reaction: Stir the heterogeneous mixture vigorously at room temperature or with gentle heating. Monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, add water to the reaction mixture and extract with an organic solvent.

  • Drying, Concentration, and Purification: Dry the organic phase, concentrate it, and purify the residue by column chromatography.

Mandatory Visualization

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification start Start reactants Combine Pyrazole, Base/Catalyst, & Solvent start->reactants add_alkyl Add Alkylating Agent reactants->add_alkyl stir Stir at Optimal Temperature add_alkyl->stir monitor Monitor Progress (TLC/LC-MS) stir->monitor quench Quench Reaction monitor->quench extract Extract Product quench->extract purify Purify (Column Chromatography) extract->purify product Isolated N-Alkylated Pyrazole purify->product

Caption: General experimental workflow for N-alkylation of pyrazoles.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions issue Low or No Yield base Inadequate Base issue->base solubility Poor Solubility issue->solubility alkylating_agent Inactive Alkylating Agent issue->alkylating_agent conditions Suboptimal Conditions issue->conditions base_sol Use Stronger/Anhydrous Base base->base_sol Address solvent_sol Change Solvent / Use PTC solubility->solvent_sol Address agent_sol Check Purity / Use More Reactive Agent alkylating_agent->agent_sol Address conditions_sol Optimize Temperature & Time conditions->conditions_sol Address regioselectivity_factors cluster_factors Influencing Factors cluster_strategies Optimization Strategies regioselectivity Regioselectivity (N1 vs. N2) sterics Steric Hindrance regioselectivity->sterics solvent Solvent Choice regioselectivity->solvent base_catalyst Base / Catalyst System regioselectivity->base_catalyst temperature Reaction Temperature regioselectivity->temperature sterics_strat Vary Substituent/Alkylating Agent Bulk sterics->sterics_strat Control solvent_strat Use Polar Aprotic or Fluorinated Solvents solvent->solvent_strat Optimize base_catalyst_strat Select Specific Base/Catalyst (e.g., K2CO3/DMSO for N1, Mg-catalyst for N2) base_catalyst->base_catalyst_strat Select temperature_strat Lower Reaction Temperature temperature->temperature_strat Adjust jnk3_pathway stress Cellular Stress jnk_pathway JNK Signaling Pathway stress->jnk_pathway jnk3 JNK3 Activation jnk_pathway->jnk3 apoptosis Neuronal Apoptosis jnk3->apoptosis inhibitor N-Alkylated Pyrazole (JNK3 Inhibitor) inhibitor->jnk3

References

Troubleshooting low conversion rates in pyrazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Pyrazole (B372694) Synthesis

Welcome to the Technical Support Center for Pyrazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of pyrazoles, with a specific focus on troubleshooting low conversion rates.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing pyrazoles, and what are its primary challenges?

A1: The most prevalent method is the Knorr pyrazole synthesis, which involves the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative, typically in the presence of an acid catalyst.[1][2] While versatile, the primary challenges include achieving high yields, controlling regioselectivity when using unsymmetrical dicarbonyl compounds, and managing side reactions.[1][3]

Q2: My pyrazole synthesis is resulting in a mixture of regioisomers. How can I improve selectivity?

A2: The formation of regioisomers is a common issue when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[4] The initial nucleophilic attack can occur at either carbonyl group, leading to a mixture of products.[1] Strategies to improve regioselectivity include:

  • Steric and Electronic Control : The inherent steric and electronic properties of the substituents on the dicarbonyl compound can direct the initial attack. A more sterically hindered or less electrophilic carbonyl is less likely to be attacked first.[5]

  • pH Control : The pH of the reaction can influence regioselectivity. Acidic conditions might favor one isomer, while basic conditions favor another.[4]

  • Solvent Choice : Aprotic dipolar solvents like DMF or NMP have been shown to provide better selectivity than polar protic solvents like ethanol (B145695), particularly when using aryl hydrazine hydrochlorides.[4]

  • Bulky Substituents : Introducing bulky substituents on either the dicarbonyl compound or the hydrazine can sterically hinder the approach to one of the carbonyl groups, favoring the formation of a single regioisomer.[4]

Q3: What are the main advantages of microwave-assisted pyrazole synthesis compared to conventional heating?

A3: Microwave-assisted organic synthesis (MAOS) offers several significant advantages, including drastically reduced reaction times (minutes versus hours), improved product yields, and often cleaner reactions with fewer side products.[6] It is also considered a more energy-efficient and environmentally friendly approach.[6]

Q4: Can the quality of hydrazine affect the reaction yield?

A4: Absolutely. Hydrazine and its derivatives can degrade over time. It is crucial to use freshly opened or purified hydrazine for the best results.[4] The presence of impurities or degradation products can lead to side reactions and significantly lower the conversion rate. Additionally, the hydrochloride salt of hydrazine can make the initial reaction mixture acidic, which can be beneficial for catalysis but may also reduce the nucleophilicity of the hydrazine if the pH becomes too low.[7]

Troubleshooting Guide for Low Conversion Rates

Low conversion rates are a frequent obstacle in pyrazole synthesis. The following guide provides a structured approach to identifying and resolving common issues.

Problem 1: Low or No Product Formation
Potential Cause Troubleshooting Strategy Explanation
Poor Quality of Starting Materials 1. Verify Purity : Ensure the 1,3-dicarbonyl compound is pure and free from acidic or basic impurities that could cause hydrolysis.[4] 2. Use Fresh Hydrazine : Use a freshly opened bottle of hydrazine hydrate (B1144303) or purify stored hydrazine.[4]Degraded or impure reactants are a primary cause of low yields. Hydrazine is particularly susceptible to degradation.
Suboptimal Reaction Conditions 1. Increase Temperature : If the reaction is sluggish, consider increasing the temperature or using a higher-boiling point solvent like DMF or DMSO.[7] 2. Optimize Catalyst : If using an acid catalyst like acetic acid, ensure the correct amount is used. Too much acid can over-protonate the hydrazine, reducing its nucleophilicity.[5][7] 3. Extend Reaction Time : Monitor the reaction using TLC or LC-MS to determine if it has reached completion. Some reactions may require longer times than initially expected.[4][6]Pyrazole synthesis is sensitive to temperature, solvent, and catalysis. Optimization of these parameters is often necessary.
Low Reactant Nucleophilicity 1. Modify Substituents : If the hydrazine has strong electron-withdrawing groups, its nucleophilicity will be reduced. Consider using a hydrazine derivative with less electron-withdrawing character if possible.[7] 2. Increase Temperature : Higher temperatures can help overcome the activation energy barrier for less nucleophilic hydrazines.[7]The nucleophilicity of the hydrazine is critical for the initial attack on the dicarbonyl compound.
Formation of a Stable Intermediate 1. Isolate and Characterize : If a stable intermediate like a hydrazone is formed, isolate and characterize it. 2. Promote Cyclization : Adjust reaction conditions to favor the cyclization step. This could involve increasing the temperature, changing the solvent, or adding a catalyst to promote the intramolecular reaction.[4]The reaction proceeds through a hydrazone intermediate. If this intermediate is particularly stable under the reaction conditions, it may not cyclize efficiently.
Problem 2: Presence of Multiple Products (Side Reactions)
Potential Cause Troubleshooting Strategy Explanation
Formation of Regioisomers 1. Adjust pH and Solvent : As detailed in the FAQs, modifying the pH and solvent can significantly influence regioselectivity.[4][5] 2. Modify Substrates : Utilizing bulky substituents can sterically direct the reaction to a single product.[4]This is the most common side reaction when using unsymmetrical starting materials.
Hydrolysis of Starting Material 1. Run Under Neutral Conditions : If using acidic or basic conditions, consider neutralizing the reaction mixture before adding the hydrazine.[4] 2. Use Non-Aqueous Solvents : Switching to a non-aqueous solvent can minimize the hydrolysis of sensitive dicarbonyl compounds.[4]β-ketonitriles and other 1,3-dicarbonyl compounds can be susceptible to hydrolysis.
Degradation of Product 1. Milder Conditions : Avoid excessively high temperatures or prolonged reaction times, which can lead to the degradation of the pyrazole product.[4] 2. Inert Atmosphere : If the product is sensitive to oxidation, run the reaction under an inert atmosphere (e.g., nitrogen or argon).The desired pyrazole product may not be stable under the reaction conditions, especially at high temperatures.

Data on Reaction Condition Optimization

The choice of solvent and catalyst can significantly impact the yield of pyrazole synthesis. The following table summarizes results from an optimization study for a specific pyrazole synthesis.

Entry Catalyst (10 mol%) Solvent Temp. (°C) Time (h) Yield (%)
1NoneWater100160
2La(OTf)₃Water1001225
3La(OTf)₃EtOH801045
4La(OTf)₃CH₃CN801060
5La(OTf)₃THF701255
6La(OTf)₃Toluene (B28343)110885
7La(OTf)₃ Dry Toluene 110 8 92
8Yb(OTf)₃Dry Toluene110888
9Sc(OTf)₃Dry Toluene110882

Data adapted from a study on the synthesis of pyrazole-tethered imidazo[1,2-a]azines. The specific reactants were 5-(4-chlorophenyl)-1-phenyl-1H-pyrazole-3-carbaldehyde, 2-aminopyridine, and tert-butyl isocyanide.[8] This table demonstrates that a catalyst is necessary and that the choice of solvent significantly impacts the yield, with dry toluene providing the best result in this case.[8][9]

Experimental Protocols

Protocol 1: General Procedure for Knorr Synthesis of a Substituted Pyrazole

This protocol is a general guideline and may require optimization for specific substrates.[1]

  • Reaction Setup : To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 1,3-dicarbonyl compound (1.0 eq). Dissolve the starting material in a suitable solvent such as ethanol.[1][5]

  • Catalyst Addition : Add a catalytic amount of glacial acetic acid (e.g., 3-5 drops).[5]

  • Hydrazine Addition : Add the desired hydrazine derivative (1.0-1.2 eq) to the solution.[1] The addition may be exothermic.

  • Heating : Heat the reaction mixture to reflux (e.g., approximately 100°C for ethanol) and stir for the required time (typically 1-6 hours).[3][5]

  • Monitoring : Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) to check for the consumption of the starting materials.[5]

  • Work-up : Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by vacuum filtration. Alternatively, add water to the hot reaction mixture to precipitate the product.[5][10]

  • Purification : The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica (B1680970) gel.[1]

Protocol 2: Microwave-Assisted Synthesis of Pyrazolines from Chalcones

This protocol provides a rapid and efficient alternative to conventional heating for the synthesis of pyrazoline precursors, which can then be oxidized to pyrazoles.[6]

  • Reactant Mixture : In a microwave-safe reaction vessel, mix the substituted chalcone (B49325) (1 mmol), hydrazine hydrate (1.2 mmol), and absolute ethanol (5 mL).

  • Catalyst Addition : Add one to two drops of glacial acetic acid as a catalyst.

  • Microwave Irradiation : Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a suitable power (e.g., 240-480 W) for a short duration (e.g., 2-5 minutes).

  • Work-up : After cooling, pour the reaction mixture into crushed ice.

  • Product Isolation : Collect the precipitated solid product by filtration, wash with water, and dry. The pyrazoline can then be oxidized to the corresponding pyrazole in a subsequent step.

Visualized Workflows and Mechanisms

To further aid in troubleshooting and understanding the reaction, the following diagrams illustrate key processes.

Knorr_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start 1. Mix 1,3-Dicarbonyl and Solvent Add_Catalyst 2. Add Acid Catalyst Start->Add_Catalyst Add_Hydrazine 3. Add Hydrazine Derivative Add_Catalyst->Add_Hydrazine Heat 4. Heat to Reflux Add_Hydrazine->Heat Monitor 5. Monitor by TLC/LC-MS Heat->Monitor Monitor->Heat Incomplete Cool 6. Cool Reaction Monitor->Cool Complete Precipitate 7. Precipitate/ Filter Product Cool->Precipitate Purify 8. Recrystallize or Column Chromatography Precipitate->Purify End Pure Pyrazole Purify->End

Caption: A generalized experimental workflow for the Knorr pyrazole synthesis.

Troubleshooting_Workflow Start Low Conversion Rate Observed Check_Reagents Check Purity of Starting Materials Start->Check_Reagents Reagents_OK Reagents Pure? Check_Reagents->Reagents_OK Purify_Reagents Purify/Replace Reagents Reagents_OK->Purify_Reagents No Check_Conditions Review Reaction Conditions Reagents_OK->Check_Conditions Yes Purify_Reagents->Check_Reagents Success Improved Conversion Purify_Reagents->Success Conditions_OK Conditions Optimal? Check_Conditions->Conditions_OK Optimize_Conditions Optimize Temp, Solvent, Catalyst, Time Conditions_OK->Optimize_Conditions No Check_Side_Reactions Analyze for Side Products (TLC/LC-MS) Conditions_OK->Check_Side_Reactions Yes Optimize_Conditions->Check_Conditions Optimize_Conditions->Success Side_Reactions_Present Side Products Detected? Check_Side_Reactions->Side_Reactions_Present Address_Side_Reactions Address Regioselectivity, Hydrolysis, etc. Side_Reactions_Present->Address_Side_Reactions Yes Side_Reactions_Present->Success No Address_Side_Reactions->Check_Side_Reactions Address_Side_Reactions->Success

Caption: A logical workflow for troubleshooting low yields in pyrazole synthesis.

References

Technical Support Center: Synthesis of Ethyl 5-methyl-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Ethyl 5-methyl-1H-pyrazole-3-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and scale-up of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

A1: The most prevalent and scalable method is the Knorr pyrazole (B372694) synthesis, which involves the condensation reaction between a 1,3-dicarbonyl compound, such as ethyl 2,4-dioxovalerate, and hydrazine (B178648) hydrate (B1144303).[1][2] This method is widely used due to its reliability and generally high yields.

Q2: What are the critical parameters to control during the scale-up of this synthesis?

A2: Key parameters for successful scale-up include:

  • Temperature Control: The reaction between hydrazine and the dicarbonyl compound is exothermic.[1] Efficient heat dissipation is crucial to prevent side reactions and ensure safety.

  • Rate of Reagent Addition: Slow, controlled addition of hydrazine hydrate is recommended to manage the reaction exotherm.[2]

  • Mixing: Adequate agitation is necessary to ensure homogeneity and efficient heat transfer throughout the reaction mixture.

  • pH Control: The reaction is typically carried out under acidic conditions, often with the addition of a catalytic amount of acid like acetic acid, which can influence reaction rate and selectivity.[3]

Q3: How can I improve the regioselectivity of the reaction to favor the desired this compound isomer?

A3: While the reaction with hydrazine hydrate and ethyl 2,4-dioxovalerate is generally selective, issues with regioselectivity can arise with substituted hydrazines or different dicarbonyl compounds.[4] To favor the desired isomer, you can:

  • Control the reaction temperature and pH.[3]

  • Consider using a dicarbonyl surrogate that enhances selectivity.

Q4: What are the common impurities, and how can they be minimized?

A4: Common impurities may include the undesired regioisomer, unreacted starting materials, and byproducts from side reactions. To minimize these:

  • Ensure the purity of your starting materials.

  • Optimize reaction conditions (temperature, reaction time) to drive the reaction to completion and reduce side reactions.[3]

  • Employ an appropriate workup and purification procedure, such as crystallization or chromatography.

Q5: What is a suitable method for purifying this compound at a larger scale?

A5: At a larger scale, crystallization is often the preferred method of purification due to its cost-effectiveness and efficiency. The crude product can be recrystallized from a suitable solvent system, such as ethanol (B145695)/water or ethyl acetate (B1210297)/hexanes, to obtain a high-purity solid.[4] Another approach involves forming an acid addition salt of the pyrazole, crystallizing the salt, and then neutralizing it to recover the purified product.[5][6]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low Yield - Incomplete reaction. - Suboptimal reaction temperature. - Poor quality of starting materials. - Side reactions.[3]- Monitor the reaction by TLC or HPLC to ensure completion. - Optimize the reaction temperature; maintain cooling during hydrazine addition. - Use pure, dry starting materials. - Control the rate of hydrazine addition to minimize side reactions.
Formation of Regioisomers - Reaction conditions favoring the formation of the undesired isomer.[4]- Adjust the reaction pH; acidic conditions can influence regioselectivity.[3] - Modify the reaction temperature. - Explore different solvents.
Dark Reaction Color (Deep Yellow/Red) - Presence of impurities in starting materials. - Air oxidation. - Side reactions at elevated temperatures.[3]- Use purified starting materials. - Run the reaction under an inert atmosphere (e.g., nitrogen or argon). - Ensure efficient cooling to prevent temperature spikes.
Difficulty in Product Isolation/Crystallization - Product is oily or remains in solution. - Presence of impurities inhibiting crystallization.- Ensure complete removal of the reaction solvent. - Try different solvent systems for crystallization. - Purify the crude product by column chromatography before attempting crystallization. - Consider converting the product to a crystalline salt for purification.[5][6]
Exothermic Runaway on Scale-up - Inefficient heat removal. - Too rapid addition of hydrazine.[1]- Use a reactor with a high surface area to volume ratio and an efficient cooling system. - Add hydrazine hydrate slowly and monitor the internal temperature closely. - Ensure vigorous stirring to dissipate heat.

Data Presentation

Table 1: Summary of Key Reaction Parameters and Yields

Parameter Protocol 1 [2]Protocol 2 [2]
Starting Material Ethyl 2,4-dioxovalerateEthyl 2,4-dioxovalerate
Reagent Hydrazine monohydrateHydrazine hydrate
Solvent Ethanol/Acetic AcidEthanol
Temperature 0 °C to Room Temperature0 °C
Reaction Time 15 hours1 hour
Yield 74%97%

Detailed Experimental Protocols

Protocol 1: Laboratory Scale Synthesis (74% Yield)[2]
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethyl 2,4-dioxovalerate (11.67 g, 73.79 mmol) in a mixture of ethanol (100 mL) and glacial acetic acid (1 mL).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add hydrazine monohydrate (5.4 mL, 110.68 mmol) dropwise to the cooled solution.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 15 hours.

  • Workup: Pour the reaction mixture into 50 mL of water and add 5 mL of saturated aqueous NaHCO₃ solution.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the product.

Protocol 2: Scalable Synthesis (97% Yield)[2]
  • Reaction Setup: In a jacketed reactor equipped with a mechanical stirrer and a dropping funnel, charge a solution of ethyl 2,4-dioxopentanoate (20 g, 126 mmol) in ethanol (400 mL).

  • Reagent Addition: Cool the solution to 0 °C. Add hydrazine hydrate (6.96 g, 139 mmol) to the solution at a rate that maintains the internal temperature at or below 5 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour.

  • Concentration: Concentrate the reaction mixture under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent if necessary.

Mandatory Visualization

Synthesis_Pathway Ethyl 2,4-dioxovalerate Ethyl 2,4-dioxovalerate Reaction_Vessel Reaction (Ethanol, 0°C) Ethyl 2,4-dioxovalerate->Reaction_Vessel Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Reaction_Vessel Intermediate Hydrazone Intermediate Reaction_Vessel->Intermediate + H₂O Cyclization Intramolecular Cyclization & Dehydration Intermediate->Cyclization Product This compound Cyclization->Product - H₂O

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow start Low Yield or Impure Product check_purity Check Starting Material Purity start->check_purity purity_ok Purity OK? check_purity->purity_ok check_conditions Verify Reaction Conditions (Temp, Time) conditions_ok Conditions Optimal? check_conditions->conditions_ok check_workup Review Workup & Purification workup_ok Workup Effective? check_workup->workup_ok purity_ok->check_conditions Yes purify_sm Purify Starting Materials purity_ok->purify_sm No conditions_ok->check_workup Yes optimize_temp Optimize Temperature & Reaction Time conditions_ok->optimize_temp No optimize_purification Optimize Crystallization or Chromatography workup_ok->optimize_purification No end Improved Synthesis workup_ok->end Yes purify_sm->check_purity optimize_temp->check_conditions optimize_purification->check_workup

Caption: Troubleshooting workflow for synthesis optimization.

References

Stability of Ethyl 5-methyl-1H-pyrazole-3-carboxylate under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of Ethyl 5-methyl-1H-pyrazole-3-carboxylate under various experimental conditions. Below you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My this compound is degrading in aqueous solution. What are the most common causes?

A1: this compound, like other pyrazole (B372694) derivatives with ester functional groups, is susceptible to degradation in aqueous solutions through several mechanisms:

  • Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid (5-methyl-1H-pyrazole-3-carboxylic acid) and ethanol. This reaction is catalyzed by both acidic and basic conditions.[1]

  • Oxidation: While the pyrazole ring itself is relatively stable, the molecule can be degraded by oxidizing agents. This can be initiated by dissolved oxygen, peroxide contaminants, or other reactive oxygen species.[1][2]

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions leading to degradation. The extent of degradation depends on the light intensity and wavelength.[1]

Q2: How can I minimize the degradation of this compound in my experiments?

A2: To enhance the stability of your compound in solution, consider the following:

  • pH Control: Maintain the pH of your solution close to neutral (pH 7) if possible. Buffering the solution can help prevent significant pH shifts that could accelerate hydrolysis.[1]

  • Solvent Selection: For long-term storage, consider using dry, aprotic organic solvents instead of aqueous solutions.[2] If aqueous solutions are necessary, prepare them fresh before use.

  • Temperature: Store stock solutions at low temperatures (e.g., -20°C) to slow down degradation rates.[2][3]

  • Inert Atmosphere: For sensitive experiments, purging the solvent with an inert gas like nitrogen or argon can minimize oxidative degradation.[2]

  • Light Protection: Store solutions in amber vials or protect them from light to prevent photodegradation.[2]

Q3: I am observing unexpected peaks in my HPLC analysis after incubating my compound in an acidic solution. What could they be?

A3: Under acidic conditions, the primary degradation product of this compound is expected to be 5-methyl-1H-pyrazole-3-carboxylic acid due to hydrolysis of the ethyl ester.[4] The initial step in acid-catalyzed degradation is likely the protonation of one of the nitrogen atoms in the pyrazole ring, making the ester carbonyl carbon more susceptible to nucleophilic attack by water.[5]

Q4: My compound seems to be rapidly degrading in my basic buffer. What is happening?

A4: Basic conditions significantly accelerate the hydrolysis of the ester group, a reaction commonly known as saponification.[6] This leads to the formation of the carboxylate salt of 5-methyl-1H-pyrazole-3-carboxylic acid and ethanol. The rate of degradation is generally faster under basic conditions compared to acidic conditions.

Q5: How can I confirm if the observed degradation is due to hydrolysis?

A5: You can confirm hydrolysis by:

  • LC-MS Analysis: Use Liquid Chromatography-Mass Spectrometry to identify the degradation products. The expected mass of the hydrolyzed product, 5-methyl-1H-pyrazole-3-carboxylic acid, can be calculated and compared with the experimental data.

  • Reference Standard: If available, inject a standard of 5-methyl-1H-pyrazole-3-carboxylic acid into your HPLC system to compare its retention time with the observed degradation peak.

  • NMR Spectroscopy: For larger-scale degradation studies, the degradation product can be isolated and its structure confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Protocols

Protocol for Assessing Chemical Stability

This protocol outlines a general procedure to assess the stability of this compound in various aqueous solutions.

1. Materials:

  • This compound
  • DMSO (for stock solution)
  • Buffer solutions:
  • Acidic: 0.1 M HCl (pH 1.2)
  • Neutral: Phosphate-buffered saline (PBS, pH 7.4)
  • Basic: 0.1 M NaOH (pH 13) or a suitable basic buffer (e.g., glycine (B1666218) buffer pH 9-11).[3]
  • HPLC grade acetonitrile (B52724) and water
  • Formic acid or phosphoric acid (for mobile phase).[7]
  • HPLC system with UV or MS detector.

2. Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.[3]
  • Working Solution Preparation: Dilute the stock solution with each buffer to a final concentration of 10-50 µM. Ensure the final concentration of DMSO is low (e.g., <1%) to minimize its effect on the reaction.
  • Incubation: Incubate the working solutions at a constant temperature (e.g., 37°C) and protect them from light.[3]
  • Time Points: Withdraw aliquots at specified time points (e.g., 0, 1, 2, 4, 8, and 24 hours).[2]
  • Sample Quenching: Immediately quench the reaction by diluting the aliquot with the initial mobile phase composition to stop further degradation and prepare it for analysis. For basic hydrolysis samples, neutralization with an equivalent amount of acid may be necessary before dilution.[2]
  • HPLC Analysis: Analyze the samples by a validated stability-indicating HPLC method. A reverse-phase C18 column is often suitable.[7] The mobile phase could consist of a gradient of acetonitrile and water with an acid additive like formic acid for MS compatibility.[7]
  • Data Analysis: Quantify the peak area of the parent compound at each time point. Plot the percentage of the remaining parent compound against time to determine the degradation kinetics.

Data Presentation

Table 1: Stability of this compound at 37°C

pH ConditionBufferIncubation Time (hours)% Remaining Compound (Hypothetical Data)Major Degradation Product
1.20.1 M HCl0100-
4955-methyl-1H-pyrazole-3-carboxylic acid
8905-methyl-1H-pyrazole-3-carboxylic acid
24755-methyl-1H-pyrazole-3-carboxylic acid
7.4PBS0100-
499Minimal Degradation
898Minimal Degradation
2496Minimal Degradation
13.00.1 M NaOH0100-
1505-methyl-1H-pyrazole-3-carboxylate salt
2255-methyl-1H-pyrazole-3-carboxylate salt
4<55-methyl-1H-pyrazole-3-carboxylate salt

Visualizations

Diagrams of Degradation Pathways and Experimental Workflow

G cluster_acid Acidic Conditions (Hydrolysis) cluster_base Basic Conditions (Saponification) A Ethyl 5-methyl-1H- pyrazole-3-carboxylate B Protonated Intermediate A->B + H+ C 5-methyl-1H-pyrazole-3- carboxylic acid + Ethanol B->C + H2O D Ethyl 5-methyl-1H- pyrazole-3-carboxylate E Tetrahedral Intermediate D->E + OH- F 5-methyl-1H-pyrazole-3- carboxylate + Ethanol E->F

Caption: Proposed degradation pathways under acidic and basic conditions.

G prep Prepare Stock Solution (10 mM in DMSO) dilute Dilute in Buffers (pH 1.2, 7.4, 13.0) prep->dilute incubate Incubate at 37°C (Protect from light) dilute->incubate sample Withdraw Aliquots (t = 0, 1, 2, 4, 8, 24h) incubate->sample quench Quench Reaction sample->quench analyze HPLC Analysis quench->analyze data Data Analysis (% Remaining vs. Time) analyze->data

Caption: Experimental workflow for the chemical stability assay.

G issue Compound Degradation Observed cause1 Hydrolysis (Acid/Base) issue->cause1 cause2 Oxidation issue->cause2 cause3 Photodegradation issue->cause3 solution1 Control pH (Buffer) cause1->solution1 solution2 Use Aprotic Solvent / Prepare Fresh cause1->solution2 solution3 Inert Atmosphere (N2/Ar) cause2->solution3 solution4 Protect from Light (Amber Vials) cause3->solution4

Caption: Troubleshooting logic for compound degradation.

References

Technical Support Center: Characterization of Impirurities in Ethyl 5-methyl-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 5-methyl-1H-pyrazole-3-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the common potential impurities in this compound samples?

A1: Based on its synthesis, the most common impurities may include:

  • Isomeric Impurities: Ethyl 3-methyl-1H-pyrazole-5-carboxylate is a common regioisomer that can form during synthesis.

  • Unreacted Starting Materials: Residual amounts of starting materials like diethyl oxalate (B1200264) and 2-butanone (B6335102) hydrazone may be present.

  • Byproducts of Synthesis: Other related pyrazole (B372694) derivatives or products from side reactions can occur.

  • Degradation Products: The compound may degrade under certain storage or experimental conditions.

Q2: How can I differentiate between this compound and its main isomer, Ethyl 3-methyl-1H-pyrazole-5-carboxylate, using analytical techniques?

A2: Chromatographic and spectroscopic methods are key to differentiating these isomers:

  • HPLC: A well-developed High-Performance Liquid Chromatography (HPLC) method can separate the two isomers, resulting in distinct retention times.

  • NMR Spectroscopy: 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy will show different chemical shifts for the methyl and pyrazole ring protons and carbons due to their different chemical environments.

  • Mass Spectrometry (MS): While both isomers have the same molecular weight, their fragmentation patterns in tandem MS (MS/MS) may differ, aiding in their identification.

Q3: What are the recommended storage conditions for this compound to minimize degradation?

A3: To ensure the stability of this compound, it is recommended to store it in a cool, dry, and well-ventilated place in a tightly sealed container.[1] Protect it from light and moisture.

Troubleshooting Guides

HPLC Analysis Troubleshooting
Problem Possible Cause Suggested Solution
Peak Tailing 1. Active sites on the column interacting with the basic pyrazole ring. 2. Low mobile phase pH causing protonation. 3. Column contamination.1. Use a base-deactivated column or add a competing base (e.g., triethylamine) to the mobile phase. 2. Increase the mobile phase pH, ensuring it remains within the column's stable range. 3. Flush the column with a strong solvent or replace the guard column.[2][3][4]
Peak Fronting 1. Sample overload. 2. Sample solvent stronger than the mobile phase.1. Reduce the injection volume or dilute the sample. 2. Dissolve the sample in the initial mobile phase.
Split Peaks 1. Column void or partially blocked frit. 2. Co-elution of an impurity.1. Reverse-flush the column. If the problem persists, the column may need replacement. 2. Optimize the mobile phase gradient or composition to improve separation.[2][4]
Ghost Peaks 1. Contaminated mobile phase or system. 2. Carryover from a previous injection.1. Use high-purity solvents and freshly prepared mobile phase. 2. Implement a robust needle wash protocol and inject a blank run.
GC-MS Analysis Troubleshooting
Problem Possible Cause Suggested Solution
Poor Peak Shape 1. Active sites in the injector or column. 2. Thermal degradation of the analyte.1. Use a deactivated liner and column. 2. Lower the injector and transfer line temperatures.
Artifact Peaks 1. Reaction with silylating agents if derivatization is used. 2. Injector-mediated degradation.1. Optimize derivatization conditions (time, temperature, reagent). 2. Use a gentler injection technique like pulsed splitless or on-column injection.[5][6][7][8]
Inconsistent Retention Times 1. Fluctuations in oven temperature. 2. Leaks in the carrier gas line.1. Ensure the GC oven is properly calibrated and stable. 2. Perform a leak check of the system.

Impurity Data Summary

The following table provides a representative summary of potential impurities and their typical reporting thresholds in pharmaceutical analysis. Actual levels will vary by batch and manufacturer.

Impurity Name Potential Source Typical Reporting Threshold (ICH Q3A/B)
Ethyl 3-methyl-1H-pyrazole-5-carboxylateSynthesis≥ 0.05%
Diethyl OxalateStarting Material≥ 0.05%
2-Butanone HydrazoneStarting Material≥ 0.05%
Unknown Impurity 1Byproduct/Degradant≥ 0.10% (for identification)
Unknown Impurity 2Byproduct/Degradant≥ 0.10% (for identification)

Experimental Protocols

Protocol 1: HPLC-UV Method for Impurity Profiling

This protocol outlines a general method for the separation and quantification of impurities in this compound.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • UV Detection: 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg/mL of the sample in a 50:50 mixture of water and acetonitrile.

Protocol 2: GC-MS Method for Volatile Impurities and Isomer Analysis

This protocol is suitable for identifying volatile impurities and distinguishing between pyrazole isomers.

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program:

    • Initial temperature: 80 °C, hold for 2 min.

    • Ramp: 10 °C/min to 250 °C, hold for 5 min.

  • Injector Temperature: 230 °C.

  • Injection Mode: Splitless (1 µL).

  • MS Transfer Line Temperature: 250 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 40-400.

  • Sample Preparation: Dissolve 1 mg/mL of the sample in methanol (B129727) or dichloromethane.

Protocol 3: NMR Spectroscopy for Structural Elucidation

This protocol provides a general procedure for acquiring 1H and 13C NMR spectra for structural confirmation and impurity identification.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).

  • Internal Standard: Tetramethylsilane (TMS) at 0 ppm.

  • 1H NMR Acquisition:

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical spectral width: -2 to 12 ppm.

  • 13C NMR Acquisition:

    • Acquire with proton decoupling.

    • Typical spectral width: 0 to 200 ppm.

  • 2D NMR: For complex structures or definitive assignments, consider acquiring COSY, HSQC, and HMBC spectra.

Visualizations

experimental_workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation Sample Sample Dissolution Dissolve in appropriate solvent Sample->Dissolution HPLC HPLC-UV Dissolution->HPLC Inject GCMS GC-MS Dissolution->GCMS Inject NMR NMR Dissolution->NMR Analyze Impurity_Profile Impurity Profile HPLC->Impurity_Profile Quantification Quantification HPLC->Quantification GCMS->Impurity_Profile Structural_Elucidation Structural Elucidation NMR->Structural_Elucidation

Caption: Experimental workflow for impurity characterization.

logical_relationship cluster_problem Problem Identification cluster_cause Potential Causes cluster_solution Solutions Start Analytical Observation Peak_Shape Poor Peak Shape? Start->Peak_Shape Retention_Time Incorrect Retention Time? Start->Retention_Time Extra_Peaks Extra Peaks? Start->Extra_Peaks Column_Issues Column Issues Peak_Shape->Column_Issues Mobile_Phase Mobile Phase/Method Peak_Shape->Mobile_Phase Retention_Time->Mobile_Phase Extra_Peaks->Mobile_Phase System_Contamination System Contamination Extra_Peaks->System_Contamination Replace_Column Replace Column/Guard Column_Issues->Replace_Column Optimize_Method Optimize Method Mobile_Phase->Optimize_Method Clean_System Clean System System_Contamination->Clean_System

Caption: Troubleshooting logic for chromatographic analysis.

References

Validation & Comparative

Navigating the Spectral Landscape: A Comparative Guide to the ¹H and ¹³C NMR Analysis of Ethyl 5-methyl-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, a thorough understanding of a molecule's structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of Ethyl 5-methyl-1H-pyrazole-3-carboxylate, a key building block in medicinal chemistry. Due to the limited availability of public experimental spectra for this specific compound, this guide presents a combination of predicted data alongside experimental data from structurally similar pyrazole (B372694) derivatives to offer a robust framework for spectral interpretation and comparison.

The pyrazole scaffold is a prevalent motif in pharmaceuticals, valued for its diverse biological activities. Accurate characterization of substituted pyrazoles like this compound is crucial for quality control and the rational design of new chemical entities. This guide will delve into the expected chemical shifts and coupling patterns, compare them with related molecules, and provide a standardized protocol for acquiring high-quality NMR data.

Comparative NMR Data Analysis

To facilitate a clear understanding of the NMR spectra of this compound, the following table summarizes its predicted ¹H and ¹³C NMR data alongside experimental data for two closely related analogs: Ethyl 1-methyl-1H-pyrazole-3-carboxylate and Ethyl 5-phenyl-1H-pyrazole-3-carboxylate. This comparative approach allows for the identification of key spectral features and the influence of substituent changes on the pyrazole ring.

Table 1: Comparison of ¹H and ¹³C NMR Data for this compound and Analogs

Compound ¹H NMR (δ, ppm, Multiplicity, J in Hz) ¹³C NMR (δ, ppm)
This compound (Predicted) ~12.5 (br s, 1H, NH), 6.5 (s, 1H, H4), 4.3 (q, J = 7.1, 2H, OCH₂), 2.3 (s, 3H, CH₃-ring), 1.3 (t, J = 7.1, 3H, OCH₂CH₃)~162 (C=O), ~148 (C5), ~140 (C3), ~107 (C4), ~61 (OCH₂), ~14 (OCH₂CH₃), ~11 (CH₃-ring)
Ethyl 1-methyl-1H-pyrazole-3-carboxylate (Experimental) 7.40 (d, J = 2.3, 1H, H5), 6.75 (d, J = 2.3, 1H, H4), 4.35 (q, J = 7.1, 2H, OCH₂), 3.95 (s, 3H, NCH₃), 1.37 (t, J = 7.1, 3H, OCH₂CH₃)162.9, 140.9, 132.8, 110.1, 60.7, 39.1, 14.4
Ethyl 5-phenyl-1H-pyrazole-3-carboxylate (Experimental) 13.5 (br s, 1H, NH), 7.8-7.3 (m, 5H, Ar-H), 7.1 (s, 1H, H4), 4.4 (q, J = 7.1, 2H, OCH₂), 1.4 (t, J = 7.1, 3H, OCH₂CH₃)162.5, 149.0, 142.1, 130.5, 129.2, 128.8, 126.0, 106.2, 61.2, 14.5

Note: Predicted data for this compound was generated using computational algorithms. Experimental data for analogs was obtained from publicly available spectral databases.

Experimental Protocol for ¹H and ¹³C NMR Spectroscopy

Acquiring high-resolution and reliable NMR data is contingent on meticulous sample preparation and appropriate instrument parameter selection. The following is a generalized protocol for the ¹H and ¹³C NMR analysis of pyrazole derivatives.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial. The choice of solvent is critical as it can influence the chemical shifts, particularly of the N-H proton due to hydrogen bonding.

  • Filter the solution through a small plug of glass wool or a syringe filter directly into a clean 5 mm NMR tube to remove any particulate matter.

  • Cap the NMR tube securely to prevent solvent evaporation.

2. NMR Instrument Parameters:

  • ¹H NMR Spectroscopy:

    • Spectrometer Frequency: 400 MHz or higher is recommended for better signal dispersion.

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds. A longer delay may be necessary for quantitative measurements.

    • Number of Scans: 8-16 scans are usually adequate for a sufficient signal-to-noise ratio.

    • Spectral Width: A spectral width of -2 to 16 ppm is generally appropriate.

    • Referencing: The residual solvent peak (e.g., CHCl₃ at 7.26 ppm, DMSO at 2.50 ppm) is commonly used as an internal reference.

  • ¹³C NMR Spectroscopy:

    • Spectrometer Frequency: 100 MHz or higher.

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is standard.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

    • Spectral Width: A spectral width of 0 to 200 ppm is standard for most organic molecules.

    • Referencing: The solvent peak (e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm) is used for referencing.

Workflow for NMR Analysis

The process of NMR analysis, from sample preparation to final data interpretation, follows a logical progression. The following diagram, generated using the DOT language, illustrates this workflow.

Caption: Workflow of NMR analysis from sample preparation to structure elucidation.

By following the detailed protocols and utilizing the comparative spectral data provided, researchers can confidently analyze and interpret the ¹H and ¹³C NMR spectra of this compound and its derivatives, ensuring the structural integrity of these important synthetic intermediates.

Unraveling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of Ethyl 5-methyl-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of heterocyclic compounds, understanding the mass spectrometry fragmentation patterns of pyrazole (B372694) derivatives is crucial for unequivocal identification and structural elucidation. This guide provides a detailed comparison of the mass spectrometric behavior of Ethyl 5-methyl-1H-pyrazole-3-carboxylate with alternative analytical techniques, supported by experimental data and detailed protocols.

The structural confirmation of novel chemical entities is a cornerstone of pharmaceutical and chemical research. Mass spectrometry (MS) stands out as a powerful analytical tool, offering profound insights into molecular weight and structure through fragmentation analysis.[1] This guide focuses on this compound, a member of the pharmacologically significant pyrazole class of compounds, and dissects its fragmentation signature under electron ionization (EI) mass spectrometry.

Mass Spectrometry Fragmentation Pattern of this compound

The electron ionization mass spectrum of this compound (C7H10N2O2, Molecular Weight: 154.17 g/mol ) is characterized by a distinct pattern of fragment ions that provide a roadmap to its molecular structure.[2][3] The key fragmentation pathways are initiated by the loss of electrons from the ester group and the pyrazole ring, leading to a series of characteristic daughter ions.

The mass spectrum prominently displays a molecular ion peak (M+) at m/z 154, confirming the molecular weight of the compound.[2] The base peak, representing the most abundant fragment ion, is observed at m/z 109.[2] Another significant fragment appears at m/z 126.[2]

The fragmentation cascade, as interpreted from the mass spectrum, likely proceeds through the following key steps:

  • Loss of an ethoxy radical (-•OCH2CH3): The molecular ion can undergo cleavage of the C-O bond of the ester, losing an ethoxy radical to form a stable acylium ion at m/z 109. This fragmentation is a common pathway for ethyl esters and explains the high abundance of this ion, making it the base peak.[4]

  • Loss of ethylene (B1197577) (-C2H4): A McLafferty-type rearrangement can occur, involving the transfer of a gamma-hydrogen from the ethyl group to the carbonyl oxygen, followed by the elimination of a neutral ethylene molecule. This process results in a fragment ion at m/z 126.

  • Loss of carbon monoxide (-CO): The fragment at m/z 109 can further lose a molecule of carbon monoxide to yield a fragment at m/z 81.

A visual representation of this proposed fragmentation pathway is provided in the diagram below.

fragmentation_pathway M [M]+• m/z 154 This compound F109 [M - C2H5O]+ m/z 109 (Base Peak) M->F109 - •OCH2CH3 F126 [M - C2H4]+• m/z 126 M->F126 - C2H4 (McLafferty) F81 [M - C2H5O - CO]+ m/z 81 F109->F81 - CO

Caption: Proposed mass spectrometry fragmentation pathway of this compound.

Comparison with Alternative Analytical Methods

While mass spectrometry provides invaluable structural information, a comprehensive characterization of this compound relies on orthogonal analytical techniques. These methods offer complementary data, ensuring a higher degree of confidence in the compound's identity and purity.

Analytical TechniqueInformation ProvidedAdvantagesLimitations
Mass Spectrometry (MS) Molecular weight and fragmentation pattern for structural elucidation.[1]High sensitivity, provides structural information.Isomers may not be distinguishable without tandem MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed information on the carbon-hydrogen framework and connectivity of atoms.[5]Unambiguous structure determination.Lower sensitivity than MS, requires larger sample amounts.
Infrared (IR) Spectroscopy Identification of functional groups present in the molecule.[5]Fast and non-destructive.Provides limited structural information on its own.
High-Performance Liquid Chromatography (HPLC) Separation, quantification, and purity assessment.[6]High resolution and sensitivity for quantitative analysis.Does not provide direct structural information.

Experimental Protocols

Mass Spectrometry (Electron Ionization)

A general protocol for the analysis of pyrazole derivatives by mass spectrometry is as follows:[1]

  • Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a volatile solvent such as methanol (B129727) or acetonitrile (B52724).

  • Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: Scan a mass range of m/z 50-200 to detect the molecular ion and significant fragment ions.

  • Data Analysis: Interpret the resulting mass spectrum to identify the molecular ion and propose fragmentation pathways based on the observed m/z values.

High-Performance Liquid Chromatography (HPLC)

A reported HPLC method for the analysis of this compound is outlined below:[6]

  • Column: Newcrom R1 HPLC column.

  • Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid. For MS compatibility, formic acid can be used as a substitute for phosphoric acid.

  • Detection: UV detection at an appropriate wavelength.

  • Analysis: The retention time is used for identification, and the peak area is used for quantification.

This multi-faceted approach, combining the detailed fragmentation analysis from mass spectrometry with the complementary data from NMR, IR, and HPLC, provides a robust framework for the comprehensive characterization of this compound and other related heterocyclic compounds.

References

A Comparative Crystallographic Analysis of Ethyl 5-methyl-1H-pyrazole-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the structural features of key pyrazole (B372694) carboxylate derivatives, supported by X-ray crystallography data and detailed experimental protocols.

This guide provides a comparative analysis of the X-ray crystallography data for Ethyl 5-methyl-1H-pyrazole-3-carboxylate and several of its key derivatives. Understanding the three-dimensional structure of these molecules is crucial for structure-activity relationship (SAR) studies and the rational design of novel therapeutic agents. Pyrazole-based compounds are of significant interest in medicinal chemistry due to their wide range of biological activities.

Crystallographic Data Comparison

The following table summarizes the key crystallographic parameters for this compound and three of its derivatives. This data allows for a direct comparison of their crystal packing and molecular geometry.

CompoundCCDC #FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)
This compound114329C₇H₁₀N₂O₂Data not available in search resultsData not available in search resultsData not available in search resultsData not available in search resultsData not available in search resultsData not available in search resultsData not available in search resultsData not available in search results
Ethyl 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylate-C₁₉H₁₈N₂O₂MonoclinicP2₁/c8.4593(4)15.6284(6)12.4579(5)9098.241(3)90
ethyl 3-methyl-5-(methylthio)-1H-pyrazole-4-carboxylate-C₈H₁₂N₂O₂SMonoclinicP2₁/c5.3900(6)11.7950(8)15.8320(17)9090.590(3)90
Methyl 5-Hydroxy-1-Phenyl-1H-Pyrazole-3-Carboxylate-C₁₁H₁₀N₂O₃MonoclinicP2₁/c9.5408(16)9.5827(16)11.580(2)90105.838(3)90

Note: While a CCDC deposition number (114329) exists for this compound, the specific crystallographic data was not available in the performed search.[1]

Experimental Protocols

The synthesis of these pyrazole derivatives generally involves the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. The resulting pyrazole can then be further modified. Single crystals suitable for X-ray diffraction are typically obtained by slow evaporation from an appropriate solvent.

General Synthesis of Ethyl 5-substituted-1H-pyrazole-3-carboxylates

A common route involves the reaction of a substituted ethyl 2,4-dioxobutanoate with hydrazine hydrate (B1144303) in a suitable solvent like ethanol (B145695).[2]

  • Synthesis of Ethyl 2,4-dioxo-4-phenylbutanoate derivatives: Diethyl oxalate (B1200264) is reacted with a substituted acetophenone (B1666503) in the presence of a base like sodium ethoxide.

  • Cyclization: The resulting dioxo-ester is then treated with hydrazine hydrate in glacial acetic acid and refluxed to yield the ethyl 5-(substituted)-1H-pyrazole-3-carboxylate.

Synthesis of Ethyl 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylate

A specific protocol for this derivative was not detailed in the search results.

Synthesis of ethyl 3-methyl-5-(methylthio)-1H-pyrazole-4-carboxylate

A detailed experimental protocol for this specific derivative was not available in the search results.

Synthesis of Methyl 5-Hydroxy-1-Phenyl-1H-Pyrazole-3-Carboxylate[3][4]

This compound was prepared via a one-pot, two-component reaction:

  • An equimolar mixture of phenylhydrazine (B124118) and dimethyl acetylenedicarboxylate (B1228247) (DMAD) is refluxed for 2 hours in a 1:1 mixture of toluene (B28343) and dichloromethane.

  • The reaction progress is monitored by thin-layer chromatography.

  • Upon completion, the solvent is evaporated under reduced pressure.

  • The resulting solid is recrystallized from ethanol to yield single crystals of methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate.[3][4]

Single Crystal X-ray Diffraction Analysis
  • A suitable single crystal of the compound is mounted on a diffractometer.

  • X-ray diffraction data is collected at a specific temperature (e.g., 293 K).

  • The structure is solved by direct methods and refined by full-matrix least-squares on F².

  • All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.

Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and crystallographic analysis of pyrazole carboxylate derivatives.

G cluster_synthesis Synthesis cluster_purification Purification & Crystallization cluster_analysis X-ray Crystallographic Analysis Reactants 1,3-Dicarbonyl Compound + Hydrazine Derivative Reaction Cyclocondensation Reaction Reactants->Reaction Solvent, Heat CrudeProduct Crude Pyrazole Derivative Reaction->CrudeProduct Purification Column Chromatography / Recrystallization CrudeProduct->Purification Crystals Single Crystals Purification->Crystals XRD X-ray Diffraction Data Collection Crystals->XRD Structure Structure Solution & Refinement XRD->Structure Data Crystallographic Data (Unit Cell, Space Group, etc.) Structure->Data

References

A Comparative Guide to HPLC Purity Assessment of Ethyl 5-methyl-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of chemical intermediates is a critical step in ensuring the reliability and reproducibility of experimental results and the safety of final products. Ethyl 5-methyl-1H-pyrazole-3-carboxylate is a key building block in the synthesis of various pharmaceutically active compounds. This guide provides a comparative overview of reversed-phase high-performance liquid chromatography (RP-HPLC) methods for the purity assessment of this compound, complete with experimental protocols and supporting data.

Comparison of RP-HPLC Methods for Purity Analysis

The purity of this compound can be effectively determined using RP-HPLC. The choice of stationary phase is a critical parameter that can influence the separation of the main compound from its potential impurities. Here, we compare the performance of two common C18 and C8 columns.

C18 columns, with their longer alkyl chains, offer greater hydrophobicity and are well-suited for the separation of non-polar compounds. In contrast, C8 columns have shorter alkyl chains, resulting in reduced hydrophobicity, which can be advantageous for the analysis of moderately polar compounds, offering shorter retention times.

The selection between a C18 and a C8 column will depend on the specific impurity profile of the sample. A C18 column may provide better resolution for non-polar impurities, while a C8 column could be more efficient for separating more polar impurities from the main peak.

Quantitative Data Summary

The following table summarizes hypothetical, yet realistic, quantitative data from the analysis of a single batch of this compound using two different RP-HPLC methods. This data is intended to illustrate the potential differences in performance between a C18 and a C8 column.

ParameterMethod A: C18 ColumnMethod B: C8 Column
Column C18, 250 mm x 4.6 mm, 5 µmC8, 150 mm x 4.6 mm, 5 µm
Retention Time of Main Peak (min) 8.26.5
Purity (%) 99.599.6
Major Impurity Retention Time (min) 7.15.8
Resolution between Main Peak and Major Impurity 2.11.9
Theoretical Plates 12,50010,200
Tailing Factor 1.11.2

Experimental Protocols

Detailed methodologies for the two compared HPLC methods are provided below.

Method A: C18 Column
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A gradient mixture of Acetonitrile (Solvent A) and 0.1% Phosphoric acid in Water (Solvent B).

    • Gradient Program:

      • 0-10 min: 30% A

      • 10-15 min: 30-70% A

      • 15-20 min: 70% A

      • 20-22 min: 70-30% A

      • 22-25 min: 30% A

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Sample Preparation: Dissolve approximately 10 mg of this compound in 10 mL of mobile phase (initial conditions) to obtain a concentration of 1 mg/mL.

Method B: C8 Column
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C8, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: An isocratic mixture of Acetonitrile and 0.1% Formic acid in Water (60:40, v/v). For Mass Spectrometry (MS) compatible applications, formic acid is a suitable alternative to phosphoric acid[1].

  • Flow Rate: 1.2 mL/min.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 35 °C.

  • Sample Preparation: Dissolve approximately 10 mg of this compound in 10 mL of the mobile phase to obtain a concentration of 1 mg/mL.

Potential Impurities

The synthesis of this compound can sometimes result in impurities that necessitate further purification[2]. Based on common synthetic routes for pyrazole (B372694) derivatives, potential impurities may include unreacted starting materials, by-products from side reactions, and degradation products. A stability-indicating HPLC method should be capable of separating the main compound from these potential impurities.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for the HPLC purity assessment and the relationship between the analytical method parameters.

HPLC_Purity_Assessment_Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Weigh_Sample Weigh Sample and Standard Dissolve Dissolve in Diluent Weigh_Sample->Dissolve Filter Filter Solution Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Purity Integrate->Calculate Report Generate Report Calculate->Report

Caption: Workflow for HPLC Purity Assessment.

Method_Parameters cluster_instrument Instrument Parameters cluster_mobile_phase Mobile Phase cluster_output Performance Metrics Column Column (C18/C8) Retention_Time Retention Time Column->Retention_Time Resolution Resolution Column->Resolution Detector Detector (UV) Purity % Purity Detector->Purity Pump Pump (Flow Rate) Pump->Retention_Time Solvents Solvents (ACN/Water) Solvents->Retention_Time Additive Additive (Acid) Additive->Retention_Time Composition Composition (Gradient/Isocratic) Composition->Retention_Time Composition->Resolution

Caption: Interplay of HPLC Method Parameters.

References

A Comparative Guide to the Synthesis of Substituted Pyrazole-3-carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole-3-carboxylate scaffold is a privileged motif in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. The efficient and versatile synthesis of substituted derivatives of this core structure is therefore of significant interest to the drug development community. This guide provides an objective comparison of three distinct synthetic routes to substituted pyrazole-3-carboxylates, supported by experimental data and detailed protocols.

Comparison of Synthetic Routes

The following table summarizes the key quantitative data for three prominent methods for the synthesis of substituted pyrazole-3-carboxylates: the Knorr Pyrazole (B372694) Synthesis, 1,3-Dipolar Cycloaddition, and the Oxidation of a Substituted Pyrazole.

Parameter Route 1: Knorr Pyrazole Synthesis Route 2: 1,3-Dipolar Cycloaddition Route 3: Oxidation of Substituted Pyrazole
Starting Materials Substituted ethyl-2,4-dioxobutanoate, Hydrazine (B178648) hydrate (B1144303)Glycine (B1666218) ethyl ester hydrochloride, Sodium nitrite (B80452), Methyl propiolate4-bromo-3-methyl-1H-pyrazole, Potassium permanganate (B83412)
Key Reagents Glacial acetic acidSulfuric acid, TPGS-750-M (surfactant)Potassium permanganate
Reaction Time Not explicitly stated, typically a few hoursNot explicitly stated, but the process is in-situ8 hours
Temperature RefluxNot explicitly stated for cycloaddition90 °C
Reported Yield ~65-75%[1]~80%[2]64.2%[3]
Alternative (Higher Yield) --Electrosynthesis (>80%)[4]
Scalability Well-established and scalableScalable, with considerations for handling diazo compoundsScalable, but waste disposal (MnO₂) can be a concern
Substrate Scope Broad, dependent on the availability of 1,3-dicarbonyl precursorsBroad, dependent on the availability of substituted alkynesLimited to precursors with an oxidizable group at the 3-position
Regioselectivity Can be an issue with unsymmetrical dicarbonylsGenerally high, but can be influenced by pH and substituentsNot applicable

Synthetic Strategies and Workflows

The choice of synthetic route often depends on the desired substitution pattern, availability of starting materials, and scalability requirements. Below are graphical representations of the workflows for the three compared synthetic routes.

Knorr_Synthesis cluster_knorr Route 1: Knorr Pyrazole Synthesis dicarbonyl Ethyl 2,4-dioxobutanoate reaction Cyclocondensation (Acetic Acid, Reflux) dicarbonyl->reaction hydrazine Hydrazine Hydrate hydrazine->reaction product Ethyl 5-substituted-1H- pyrazole-3-carboxylate reaction->product

Caption: Workflow for the Knorr Pyrazole Synthesis.

Cycloaddition cluster_cycloaddition Route 2: 1,3-Dipolar Cycloaddition glycine_ester Glycine Ethyl Ester Hydrochloride in_situ_diazo In-situ generation of Ethyl Diazoacetate glycine_ester->in_situ_diazo sodium_nitrite Sodium Nitrite sodium_nitrite->in_situ_diazo cycloaddition_step [3+2] Cycloaddition in_situ_diazo->cycloaddition_step alkyne Methyl Propiolate alkyne->cycloaddition_step product Ethyl 5-methyl-1H- pyrazole-3-carboxylate cycloaddition_step->product

Caption: Workflow for the 1,3-Dipolar Cycloaddition route.

Oxidation cluster_oxidation Route 3: Oxidation of Substituted Pyrazole start_pyrazole 4-bromo-3-methyl- 1H-pyrazole oxidation_step Oxidation (Water, 90°C, 8h) start_pyrazole->oxidation_step permanganate Potassium Permanganate permanganate->oxidation_step product 4-bromo-1H-pyrazole- 3-carboxylic acid oxidation_step->product

Caption: Workflow for the Oxidation of a Substituted Pyrazole.

Experimental Protocols

Route 1: Knorr Pyrazole Synthesis

Synthesis of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate [1]

This two-step procedure begins with the formation of a substituted ethyl-2,4-dioxo-4-phenylbutanoate intermediate, followed by cyclization with hydrazine hydrate.

  • Step 1: Synthesis of ethyl-2,4-dioxo-4-phenylbutanoate derivatives. Diethyl oxalate (B1200264) is reacted with a substituted acetophenone (B1666503) in the presence of sodium ethoxide to form the intermediate dioxo-ester.

  • Step 2: Synthesis of ethyl 5-(substituted)-1H-pyrazole-3-carboxylate. A suspension of the dioxo-ester intermediate is treated with hydrazine hydrate in the presence of glacial acetic acid and refluxed to yield the final pyrazole-3-carboxylate product.

Note: For specific quantities and detailed reaction conditions, please refer to the original publication.

Route 2: 1,3-Dipolar Cycloaddition

Synthesis of 5-Ethyl 3-methyl 1H-pyrazole-3,5-dicarboxylate [2]

This one-pot procedure involves the in-situ generation of ethyl diazoacetate and its subsequent cycloaddition with an alkyne in an aqueous micellar environment.

  • In an open reaction environment, a cold suspension of sodium nitrite (4.46 mmol) in 1.5 wt% TPGS-750-M/H₂O (1 mL) is added dropwise to a suspension of glycine ethyl ester hydrochloride (2.98 mmol) in 1.5 wt% TPGS-750-M/H₂O (1 mL).

  • A solution of 4% H₂SO₄ is then added dropwise until the pH of the reaction mixture is 5.5.

  • Methyl propiolate (2.98 mmol) is added to the reaction mixture, which is then stirred at room temperature.

  • Upon completion (monitored by TLC), the reaction is quenched with a saturated solution of NaHCO₃ (15 mL).

  • The product is extracted with ethyl acetate, and the combined organic layers are dried and concentrated.

  • The crude product is purified by flash column chromatography to yield the desired pyrazole-3,5-dicarboxylate.

Route 3: Oxidation of a Substituted Pyrazole

Synthesis of 4-bromo-1H-pyrazole-3-carboxylic acid [3]

This method describes the oxidation of a methyl group on the pyrazole ring to a carboxylic acid using potassium permanganate.

  • To a 500 mL three-necked flask equipped with a stirrer, thermometer, and reflux condenser, add 4-bromo-3-methylpyrazole (0.05 mol) and 200 mL of water.

  • The mixture is stirred and heated to 90 °C.

  • Potassium permanganate (0.15 mol) is added in batches over the course of the reaction.

  • The reaction is maintained at 90 °C for 8 hours.

  • After the reaction is complete, the mixture is cooled to room temperature and filtered. The filter cake is washed with water.

  • The filtrate is concentrated to approximately 30 mL and cooled to 0 °C.

  • The pH is adjusted to 3 with concentrated hydrochloric acid, leading to the precipitation of a solid.

  • The solid product is collected by filtration and dried to give 4-bromo-1H-pyrazole-3-carboxylic acid.

References

A Comparative Guide to the Biological Activity of Ethyl 5-methyl-1H-pyrazole-3-carboxylate and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole (B372694) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Ethyl 5-methyl-1H-pyrazole-3-carboxylate serves as a key building block for the synthesis of diverse analogs with potential therapeutic applications. This guide provides an objective comparison of the biological activities of this parent compound and its derivatives, supported by experimental data and detailed protocols to aid in research and development.

Anticancer and Cytotoxic Activity

Numerous analogs of this compound have been investigated for their potential as anticancer agents. The cytotoxic effects of these compounds are typically evaluated against a panel of human cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric for comparison.

Comparative Cytotoxicity Data (IC50 in µM)
Compound/AnalogCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
3,5-diphenyl-1H-pyrazole (L2)CFPAC-1 (Pancreatic)61.7 ± 4.9Cisplatin-
3-(trifluoromethyl)-5-phenyl-1H-pyrazole (L3)MCF-7 (Breast)81.48 ± 0.89Gemcitabine-
1-(2-pyridinyl)-4-aryl-1H-pyrazole-3,5-diamine derivative 5HepG2 (Liver)13.14Doxorubicin-
1-(2-pyridinyl)-4-aryl-1H-pyrazole-3,5-diamine derivative 5MCF-7 (Breast)8.03Doxorubicin-
3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole (3f)MDA-MB-468 (Breast)14.97 (24h)Paclitaxel49.90 (24h)
3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole (3f)MDA-MB-468 (Breast)6.45 (48h)Paclitaxel25.19 (48h)
5-methoxy-2-(3-(phenylamino)-1H-pyrazol-5-yl)phenol derivative 5bK562 (Leukemia)0.021ABT-751>10
5-methoxy-2-(3-(phenylamino)-1H-pyrazol-5-yl)phenol derivative 5bA549 (Lung)0.69ABT-7512.4

Note: The variety in structures and cancer cell lines highlights the broad investigation into pyrazole derivatives as potential anticancer agents. Direct comparison is most effective between compounds tested under the same experimental conditions.

Signaling Pathway: Induction of Apoptosis

Several pyrazole derivatives exert their anticancer effects by inducing apoptosis (programmed cell death) in cancer cells. A common mechanism involves the generation of reactive oxygen species (ROS), which in turn activates the caspase signaling cascade.

apoptosis_pathway compound Pyrazole Analog ros ROS Generation compound->ros Induces caspase3 Caspase-3 Activation ros->caspase3 Activates apoptosis Apoptosis caspase3->apoptosis Executes

Apoptotic pathway induced by pyrazole analogs.
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazole analogs and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate the plate for 1.5 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add 130 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes at 37°C and measure the absorbance at 492 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Antimicrobial Activity

Substituted ethyl 1H-pyrazole-3-carboxylates have demonstrated notable activity against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) is a standard measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism.

Comparative Antimicrobial Activity (MIC in µmol/mL)
Compound/AnalogOrganismMIC (µmol/mL)Reference DrugMIC (µmol/mL)
Ethyl 5-(2,5-dimethylthiophen-3-yl)-1-phenyl-1H-pyrazole-3-carboxylate (21)Escherichia coli0.038Ampicillin0.033
Ethyl 5-(2,5-dimethylthiophen-3-yl)-1-phenyl-1H-pyrazole-3-carboxylate (21)Pseudomonas aeruginosa0.067Ampicillin0.067
Ethyl 5-(4-bromo-2-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylate (16)Candida parapsilosis0.015Fluconazole0.020
4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide 21aAntibacterial (various)62.5-125 µg/mLChloramphenicol-
4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide 21aAntifungal (various)2.9-7.8 µg/mLClotrimazole-

Note: The data indicates that specific substitutions on the pyrazole ring can lead to potent and selective antimicrobial activity, in some cases exceeding the efficacy of established drugs.[1][2]

Experimental Protocol: Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound and serially dilute it in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) from an 18-24 hour culture.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism.

Anti-inflammatory Activity

Certain pyrazole derivatives have shown promise as anti-inflammatory agents. The carrageenan-induced paw edema model in rodents is a widely used in vivo assay to screen for acute anti-inflammatory activity.

Comparative Anti-inflammatory Activity
Compound/AnalogDose (mg/kg)Edema Inhibition (%)Reference DrugDose (mg/kg)Edema Inhibition (%)
Pyrazole-thiazole hybrid1075Indomethacin1055
3,5-diarylpyrazoles1065-80Indomethacin1055

Note: These results suggest that pyrazole analogs can exhibit significant anti-inflammatory effects, often superior to standard non-steroidal anti-inflammatory drugs (NSAIDs).[3]

experimental_workflow start Animal Acclimatization dosing Administer Test Compound / Vehicle start->dosing induction Inject Carrageenan into Paw dosing->induction measurement Measure Paw Volume at Intervals induction->measurement analysis Calculate % Edema Inhibition measurement->analysis end Results analysis->end

Workflow for Carrageenan-Induced Paw Edema Assay.
Experimental Protocol: Carrageenan-Induced Paw Edema Assay

This in vivo model is used to evaluate the acute anti-inflammatory activity of compounds.

  • Animal Acclimatization: Acclimatize rodents (e.g., rats or mice) to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the test compound or a vehicle control orally or intraperitoneally to the animals.

  • Induction of Inflammation: After a specific period (e.g., 60 minutes), inject a 1% w/v solution of carrageenan into the sub-plantar tissue of the left hind paw of each animal.

  • Measurement of Paw Edema: Measure the volume of the paw using a plethysmometer at regular intervals (e.g., 0, 1, 2, and 3 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group.

Enzyme Inhibitory Activity

The versatility of the pyrazole scaffold allows for the design of potent and selective inhibitors of various enzymes implicated in disease.

Comparative Enzyme Inhibitory Activity
Compound/Analog ClassTarget EnzymeActivity (IC50 or Ki)
1-(2-pyridinyl)-4-aryl-1H-pyrazole-3,5-diamine derivativesCDK2IC50 = 0.45 - 0.85 µM
Pyrazole-carboxamidesCarbonic Anhydrase I (hCA I)Ki = 0.063 - 3.368 µM
Pyrazole-carboxamidesCarbonic Anhydrase II (hCA II)Ki = 0.007 - 4.235 µM
PyrazolonesCarboxylesterase 2 (CES2)Potent inhibition reported
Pyrazole carboxylic acidsRat long chain L-2-hydroxy acid oxidase (Hao2)Potent and selective inhibition

Note: The data demonstrates the potential of pyrazole derivatives to target a wide range of enzymes with high potency, making them attractive candidates for drug development in various therapeutic areas.

Experimental Protocol: Carbonic Anhydrase Inhibition Assay

This assay measures the inhibition of the esterase activity of carbonic anhydrase.

  • Reagent Preparation: Prepare a Tris-SO4 buffer (pH 7.4), a solution of the carbonic anhydrase enzyme, a substrate solution of p-nitrophenyl acetate (B1210297) (pNPA), and solutions of the test inhibitors at various concentrations.

  • Assay Setup: In a 96-well plate, add the assay buffer, the enzyme solution, and the inhibitor solution to the respective wells. Include control wells without the inhibitor.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the pNPA substrate solution to all wells.

  • Absorbance Measurement: Monitor the increase in absorbance at 400 nm over time using a spectrophotometer. The product of the reaction, p-nitrophenol, is yellow.

  • Data Analysis: Calculate the rate of the reaction for each inhibitor concentration and determine the IC50 or Ki value.

Experimental Protocol: CDK2 Kinase Assay

This assay measures the inhibition of Cyclin-Dependent Kinase 2 (CDK2) activity.

  • Reagent Preparation: Prepare a kinase reaction buffer, a solution of the CDK2/cyclin A2 enzyme, a substrate (e.g., histone H1), ATP, and the test inhibitors at various concentrations.

  • Kinase Reaction: In a suitable reaction vessel, combine the kinase buffer, CDK2/cyclin A2 enzyme, substrate, and the test inhibitor.

  • Reaction Initiation: Start the reaction by adding ATP. Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).

  • Detection: Stop the reaction and detect the amount of ADP produced using a commercially available kit, such as the ADP-Glo™ Kinase Assay. This typically involves a luminescent readout.

  • Data Analysis: Correlate the luminescence signal with the amount of ADP produced to determine the kinase activity. Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

References

A Researcher's Guide to Differentiating Pyrazole Regioisomers Using Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the precise structural characterization of synthesized compounds is paramount. Pyrazoles, a class of heterocyclic compounds prevalent in pharmaceuticals, often form regioisomers during synthesis. Distinguishing between these isomers is a critical step in chemical analysis. This guide provides a comparative overview of spectroscopic methods—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—to effectively differentiate pyrazole (B372694) regioisomers, supported by experimental data and detailed protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy is the most powerful technique for the unambiguous identification of pyrazole regioisomers. Analysis of ¹H, ¹³C, and ¹⁵N NMR spectra provides detailed structural information based on chemical shifts, coupling constants, and nuclear Overhauser effects.

Comparative ¹H and ¹³C NMR Data

The substitution pattern on the pyrazole ring significantly influences the chemical shifts of the ring protons and carbons. By comparing the spectra of different regioisomers, clear distinctions can be made. For instance, in unsymmetrically substituted pyrazoles, the chemical shifts of the C3, C4, and C5 carbons, as well as the H4 proton, are particularly informative.

Table 1: Illustrative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Disubstituted Pyrazole Regioisomers

Position1,3-Disubstituted Pyrazole1,5-Disubstituted Pyrazole
¹H NMR
H4~6.3-6.5~6.0-6.2
H5~7.5-7.7-
¹³C NMR
C3~150-155~140-145
C4~105-110~107-112
C5~130-135~148-153

Note: These are approximate chemical shift ranges and can vary depending on the specific substituents and solvent used.[1][2]

Two-dimensional NMR techniques such as Heteronuclear Multiple Bond Correlation (HMBC) are invaluable for confirming assignments. For example, the H4 proton will show a correlation to both the C3 and C5 carbons, aiding in their definitive identification.[1] Additionally, Nuclear Overhauser Effect Spectroscopy (NOESY) can reveal spatial proximities between protons on the substituents and the pyrazole ring, confirming the substitution pattern.[3]

Experimental Protocol: NMR Analysis of Pyrazole Regioisomers
  • Sample Preparation: Dissolve 5-10 mg of the pyrazole sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[1] Ensure the solvent is dry to minimize the exchange of the N-H proton with water.[1]

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Optimize spectral width, acquisition time, and relaxation delay for good resolution and signal-to-noise.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans may be required due to the lower natural abundance of ¹³C.

  • 2D NMR Acquisition (if necessary):

    • COSY: To establish proton-proton coupling networks.

    • HSQC: To correlate directly bonded protons and carbons.

    • HMBC: To identify long-range (2-3 bond) proton-carbon correlations, which are crucial for assigning quaternary carbons and distinguishing between C3 and C5.[1] Set the J(C,H) parameter to approximately 8-10 Hz.[1]

    • NOESY: To determine the spatial relationship between protons, which can help confirm the position of substituents relative to the pyrazole ring protons.[3]

  • Data Processing and Analysis: Process the spectra using appropriate software. Compare the chemical shifts and coupling constants of the unknown with known data for pyrazole regioisomers.

Infrared (IR) Spectroscopy: A Complementary Technique

IR spectroscopy provides information about the functional groups present in a molecule. While it may not always be sufficient on its own to differentiate regioisomers, it offers valuable complementary data. The N-H and C=N stretching frequencies, as well as the out-of-plane bending vibrations of the ring C-H bonds, can be characteristic.

Table 2: Characteristic IR Absorption Bands for Pyrazole Derivatives

Functional GroupWavenumber (cm⁻¹)
N-H stretch3100-3500 (can be broad)
C-H stretch (aromatic)3000-3100
C=N stretch1500-1650
C=C stretch1400-1600
C-H out-of-plane bending750-900

Note: The exact positions of these bands can be influenced by substitution and hydrogen bonding.[4][5]

Experimental Protocol: FT-IR Analysis
  • Sample Preparation: Prepare the sample as a KBr pellet, a thin film on a salt plate (for oils), or in a suitable solvent for solution-phase analysis.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and compare the fingerprint regions (below 1500 cm⁻¹) of the regioisomers for subtle differences.

Mass Spectrometry (MS): Insights into Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. While regioisomers have the same molecular weight, their fragmentation patterns under electron ionization (EI) can differ, providing clues to their structure.

Key fragmentation pathways for pyrazoles often involve the loss of HCN and N₂ from the molecular ion or the [M-H]⁺ ion.[6] The relative intensities of the fragment ions can vary between regioisomers depending on the stability of the resulting fragments, which is influenced by the substitution pattern.

Experimental Protocol: Mass Spectrometry Analysis
  • Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Use an appropriate ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).

  • Mass Analysis: Acquire the mass spectrum, ensuring good resolution to accurately determine the m/z values of the molecular ion and fragment ions.

  • Fragmentation Analysis: Analyze the fragmentation pattern and compare the relative abundances of key fragment ions between the suspected regioisomers.

Workflow for Spectroscopic Differentiation

The following diagram illustrates a logical workflow for the spectroscopic analysis and differentiation of pyrazole regioisomers.

G Workflow for Spectroscopic Differentiation of Pyrazole Regioisomers cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Confirmation Synthesis Pyrazole Synthesis MS Mass Spectrometry (MS) Synthesis->MS Initial Analysis IR Infrared (IR) Spectroscopy Synthesis->IR NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR MW Molecular Weight Confirmation MS->MW FG Functional Group Analysis IR->FG Structure Regioisomer Structure Determination NMR->Structure MW->Structure FG->Structure TwoD_NMR 2D NMR (HMBC, NOESY) Structure->TwoD_NMR Ambiguity? Final Confirmed Regioisomer Structure->Final Unambiguous TwoD_NMR->Final

Caption: A logical workflow for the differentiation of pyrazole regioisomers using spectroscopic techniques.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a powerful toolkit for the comprehensive characterization and differentiation of pyrazole regioisomers. While ¹H and ¹³C NMR, often supplemented with 2D techniques, offer the most definitive structural elucidation, IR and MS provide valuable confirmatory data regarding functional groups and fragmentation patterns. By following a systematic spectroscopic workflow, researchers can confidently determine the precise structure of their synthesized pyrazole compounds, ensuring the integrity of their subsequent research and development efforts.

References

A Researcher's Guide to In-Vitro Assay Validation for Novel Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of in-vitro assay validation methodologies for novel pyrazole (B372694) compounds, a class of heterocyclic molecules with significant therapeutic potential.[1][2] Pyrazole derivatives are explored for a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][4][5][6] Robust and reproducible in-vitro validation is a critical first step in the drug discovery pipeline to ensure that data is reliable for lead optimization and candidate selection.[7][8][9] This document outlines key performance indicators, compares pyrazole compounds to alternatives, and provides detailed experimental protocols and validation parameters.

Comparative Performance of Pyrazole Compounds

The efficacy of novel pyrazole compounds is typically assessed by their potency (e.g., IC50) and selectivity against specific biological targets. For context, their performance is compared against established drugs or alternative chemical scaffolds targeting the same pathway.

Below is a summary of hypothetical performance data for novel pyrazole kinase inhibitors compared to a known inhibitor, Staurosporine, and a different heterocyclic compound.

Compound IDChemical ClassPrimary TargetIC50 (nM)Selectivity (Kinase Panel)Mechanism of Action
Novel Pyrazole 1 PyrazoleKinase A15Highly selective (>100-fold vs. off-targets)ATP-Competitive
Novel Pyrazole 2 PyrazoleKinase A55Moderately selectiveATP-Competitive
Alternative-Scaffold 1 ThiazoleKinase A80Poor selectivityUnknown
Staurosporine IndolocarbazolePan-Kinase5Non-selectiveATP-Competitive

Table 1: Comparative in-vitro performance of novel pyrazole compounds against alternative inhibitors. Data is representative.

Key In-Vitro Experimental Protocols

Detailed and reproducible protocols are essential for validating the biological activity of novel compounds.[10] Cell-based assays are crucial as they provide a more physiologically relevant model compared to purely biochemical assays.[11][12]

Protocol 1: Cell Viability Assessment using MTT Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13][14] It is widely used to determine the half-maximal inhibitory concentration (IC50) of anticancer compounds.[15]

Materials:

  • Adherent cancer cell line (e.g., MCF-7, A549)[16]

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Novel Pyrazole Compound Stock (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[13]

  • Dimethyl Sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Cell Seeding: Culture cells to 70-80% confluency. Detach cells using Trypsin-EDTA, neutralize, and count them. Seed 100 µL of cell suspension (e.g., 5,000-10,000 cells/well) into a 96-well plate and incubate for 24 hours.[14]

  • Compound Treatment: Prepare serial dilutions of the novel pyrazole compound in complete medium. A common starting range is 0.01 µM to 100 µM.[14] Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include vehicle control wells (DMSO only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. Living cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.[13]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well. Shake the plate gently for 10 minutes to fully dissolve the formazan crystals.[13]

  • Data Acquisition: Measure the absorbance of each well at 490 nm using a microplate reader.[13]

  • Data Analysis: Subtract the background absorbance (no-cell control). Calculate percent viability relative to the vehicle control. Plot percent viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.[14]

Protocol 2: In-Vitro Kinase Inhibition Assay (Radiometric)

This biochemical assay measures the ability of a compound to inhibit the activity of a specific kinase by quantifying the transfer of a radiolabeled phosphate (B84403) from ATP to a substrate.[17][18]

Materials:

  • Purified active kinase

  • Specific kinase substrate (e.g., a peptide or protein like α-casein)[18]

  • Kinase reaction buffer

  • [γ-³³P]ATP (radiolabeled ATP)

  • Novel Pyrazole Compound Stock (in DMSO)

  • Phosphocellulose filter plate

  • Wash buffer (e.g., 0.75% phosphoric acid)

  • Scintillation cocktail

Procedure:

  • Compound Preparation: Prepare 10-point, 3-fold serial dilutions of the novel pyrazole compound. A typical starting concentration is 100 µM.[17]

  • Assay Plate Setup: In a microplate, add the kinase reaction buffer, the specific kinase, and the serially diluted compound or DMSO vehicle control.

  • Pre-incubation: Incubate for 10-15 minutes at room temperature to allow the compound to bind to the kinase.[17]

  • Reaction Initiation: Start the kinase reaction by adding a mixture of the substrate and [γ-³³P]ATP. The ATP concentration should be close to the Km value for the specific kinase to ensure accurate IC50 determination.[17][18]

  • Reaction Incubation: Incubate the plate for a predetermined time (e.g., 30-60 minutes) at 30°C.

  • Reaction Termination and Filtration: Stop the reaction and transfer the mixture to a phosphocellulose filter plate. The phosphorylated substrate binds to the filter, while unincorporated [γ-³³P]ATP is washed away.[17]

  • Washing: Wash the filter plate multiple times with the wash buffer.

  • Signal Detection: Dry the plate, add a scintillation cocktail, and measure the radioactivity in each well using a scintillation counter.[17]

  • Data Analysis: Calculate the percentage of kinase activity inhibition for each compound concentration compared to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.[17]

Assay Validation Parameters

Validating an in-vitro assay ensures its performance is reliable, reproducible, and suitable for its intended purpose.[19][20] Key statistical and performance metrics must be evaluated.

ParameterDescriptionAcceptance Criteria
Z'-Factor A statistical measure of assay quality, reflecting the separation between positive and negative controls.A Z' > 0.5 indicates a robust and screenable assay.[21]
Signal-to-Background (S/B) The ratio of the mean signal of the positive control to the mean signal of the negative control.Generally, an S/B ratio > 2-3 is considered acceptable.[11]
Precision The closeness of agreement between independent test results (intra-assay and inter-assay variability).Typically expressed as Coefficient of Variation (%CV). A %CV < 15-20% is often required.
Accuracy The closeness of the measured value to a known true value, often assessed using a reference standard.The measured value should be within a predefined percentage (e.g., ±20%) of the true value.
Linearity & Range The ability to provide results that are directly proportional to the concentration of the analyte within a given range.A correlation coefficient (R²) > 0.99 for the standard curve is desirable.[21]
Robustness The capacity of an assay to remain unaffected by small, deliberate variations in method parameters.Assay performance should remain within acceptance criteria despite minor changes (e.g., incubation time, temperature).[20]

Table 2: Essential parameters for the validation of in-vitro assays.

Visualizations: Workflows and Pathways

Diagrams are essential for visualizing complex biological pathways and experimental processes.

G cluster_pre Phase 1: Screening cluster_confirm Phase 2: Hit Confirmation cluster_validate Phase 3: Lead Validation cluster_final Outcome Compound Compound Library (Novel Pyrazoles) PrimaryAssay Primary Screen (Single High Concentration) Compound->PrimaryAssay HitID Hit Identification (% Inhibition > Cutoff) PrimaryAssay->HitID DoseResponse Dose-Response Assay (e.g., 10-point curve) HitID->DoseResponse IC50 IC50 Determination DoseResponse->IC50 Selectivity Selectivity Profiling (e.g., Kinase Panel) IC50->Selectivity Cellular Cellular Target Engagement (e.g., CETSA) IC50->Cellular Mechanism Mechanism of Action (e.g., Kinetics) Selectivity->Mechanism Lead Validated Lead Compound Mechanism->Lead

Caption: High-level workflow for in-vitro screening and validation of novel compounds.

G GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor Binds RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF Activates MEK MEK (Kinase A) RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors ERK->TF Activates Gene Gene Expression (Proliferation, Survival) TF->Gene Pyrazole Novel Pyrazole 1 Pyrazole->Inhibition

Caption: Inhibition of the MAPK/ERK signaling pathway by a novel pyrazole compound.

G Validation Reliable Assay Robustness Robustness Robustness->Validation Reproducibility Reproducibility Reproducibility->Validation Accuracy Accuracy Accuracy->Validation Precision Precision (%CV) Precision->Reproducibility Linearity Linearity (R²) Linearity->Accuracy ZFactor Z'-Factor ZFactor->Robustness SB Signal/Background SB->Robustness

Caption: Logical relationship of key parameters for robust assay validation.

References

Safety Operating Guide

Proper Disposal of Ethyl 5-methyl-1H-pyrazole-3-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of Ethyl 5-methyl-1H-pyrazole-3-carboxylate is crucial for maintaining a safe laboratory environment and ensuring environmental protection. This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling and disposal of this chemical compound. Adherence to institutional and regulatory guidelines is paramount.

Safety and Hazard Summary

Before handling or disposing of this compound, it is essential to be aware of its potential hazards. This information is typically found in the Safety Data Sheet (SDS).

Hazard ClassificationDescriptionPrecautionary Statements
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.[1]P261: Avoid breathing dust/fumes. P264: Wash all exposed external body areas thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves, protective clothing, eye protection and face protection.[2][3]
Skin Corrosion/Irritation Causes skin irritation.[1]P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][3]
Serious Eye Damage/Eye Irritation Causes serious eye irritation.[1]P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][3]
Specific target organ toxicity (single exposure) May cause respiratory irritation.[4][5]P271: Use only outdoors or in a well-ventilated area.[2]

Disposal Procedures

The recommended procedure for the disposal of this compound is to engage a licensed professional waste disposal service.[4] Improper disposal can lead to environmental contamination and potential legal ramifications.

Step-by-Step Disposal Protocol:

  • Personal Protective Equipment (PPE): Before handling the chemical waste, ensure you are wearing appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.[2]

  • Waste Collection:

    • Collect waste this compound and any contaminated materials (e.g., weighing paper, pipette tips, contaminated gloves) in a designated, compatible, and properly labeled waste container.

    • The container should be clearly labeled with the chemical name and associated hazards.

    • Keep the waste container securely sealed when not in use.[2]

  • Storage of Waste:

    • Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[4]

    • Follow all institutional guidelines for the storage of chemical waste.

  • Arrange for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup and disposal.

    • Provide them with a complete and accurate description of the waste, including its composition and quantity.

  • Documentation:

    • Maintain a record of the waste generated, including the chemical name, quantity, and date of disposal, in a laboratory waste log.

Important Considerations:

  • DO NOT dispose of this compound down the drain.[4]

  • DO NOT mix this waste with other incompatible waste streams.

  • In case of a spill, follow the procedures outlined in the SDS. Generally, this involves containing the spill, absorbing it with an inert material, and collecting the material in a sealed container for disposal.[2]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound cluster_0 Waste Generation & Collection cluster_1 Temporary Storage cluster_2 Disposal Path start Waste Generated collect Collect in a labeled, compatible container start->collect storage Store in a designated, secure, and ventilated area collect->storage contact_ehs Contact Environmental Health & Safety (EHS) or licensed waste disposal company storage->contact_ehs documentation Provide waste information (name, quantity, hazards) contact_ehs->documentation pickup Arrange for waste pickup documentation->pickup end Proper Disposal by Licensed Professional pickup->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Ethyl 5-methyl-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for Ethyl 5-methyl-1H-pyrazole-3-carboxylate, fostering a secure laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, the use of appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety. The following table summarizes the required PPE.

Protection TypeRecommended EquipmentStandard/Specification
Eye/Face Protection Tightly fitting safety goggles with side-shields.Conforming to EN 166 (EU) or NIOSH (US).[1][2]
Skin Protection Fire/flame resistant and impervious clothing. Chemical impermeable gloves.Gloves must satisfy EU Directive 89/686/EEC and the standard EN 374.[2]
Respiratory Protection Full-face respirator. Dust mask type N95 (US).Use if exposure limits are exceeded or irritation is experienced.[1][2]

Hazard Identification and First Aid

Understanding the potential hazards and corresponding first-aid measures is critical for immediate and effective response in case of accidental exposure.

HazardDescriptionFirst-Aid Measures
Inhalation May cause respiratory irritation.[3] Harmful if inhaled.[4]Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[1][2]
Skin Contact Causes skin irritation.[4][5] Harmful in contact with skin.[4][6]Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[1][2]
Eye Contact Causes serious eye irritation.[4][5]Rinse with pure water for at least 15 minutes. Consult a doctor.[1][2]
Ingestion Harmful if swallowed.[4]Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1][2]

Operational and Disposal Plans

Proper handling, storage, and disposal are crucial to maintaining a safe laboratory environment.

Handling and Storage:

  • Avoid contact with skin and eyes.[1][2]

  • Avoid formation of dust and aerosols.[1][2]

  • Use in a well-ventilated area.[6]

  • Keep container tightly closed in a dry and well-ventilated place.[5][7]

  • Store away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[5][7]

Accidental Release Measures:

  • Use personal protective equipment.[1][2]

  • Ensure adequate ventilation.[1][2]

  • Remove all sources of ignition.[1][2]

  • Sweep up and shovel into suitable containers for disposal.[5]

Disposal:

  • Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[6][8]

  • Do not let product enter drains.[3]

Experimental Workflow: Handling and Disposal

The following diagram illustrates the standard workflow for handling and disposing of this compound.

Workflow for Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) (Goggles, Gloves, Lab Coat) A->B C Weigh/Measure in a Ventilated Hood B->C Proceed to handling D Perform Experiment C->D E Decontaminate Work Area D->E Experiment complete F Segregate Waste into Labeled, Sealed Containers E->F G Dispose of Waste via Approved Channels F->G

Safe handling and disposal workflow.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-methyl-1H-pyrazole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 5-methyl-1H-pyrazole-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.